molecular formula C9H6Cl2O2S2 B069628 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride CAS No. 166964-33-6

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Cat. No.: B069628
CAS No.: 166964-33-6
M. Wt: 281.2 g/mol
InChI Key: JLTUANWNGKWRQO-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This multifunctional compound features a reactive sulfonyl chloride group attached to a chloro- and methyl-substituted benzothiophene core, making it an essential precursor for the synthesis of sulfonamide derivatives. Its primary research application lies in the design and development of novel small molecule inhibitors, particularly targeting various enzymes such as kinases, proteases, and other ATP-binding proteins. The electron-withdrawing chlorine atom and the methyl group on the fused heteroaromatic system modulate the compound's electronic properties and steric profile, thereby influencing the binding affinity and selectivity of the resulting sulfonamide compounds. Researchers utilize this reagent to create focused libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies, accelerating the discovery of potential therapeutic agents for oncology, inflammatory diseases, and CNS disorders. Proper handling is required due to the reactivity of the sulfonyl chloride group. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTUANWNGKWRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370923
Record name 5-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
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Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166964-33-6
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=166964-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a synthetically important intermediate in the field of medicinal chemistry. As a member of the benzo[b]thiophene class of heterocyclic compounds, it serves as a versatile building block for the synthesis of various biologically active molecules. The benzo[b]thiophene scaffold is a privileged structure, appearing in numerous compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of carbonic anhydrase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 147-148°C.[1] It is a chlorinated organosulfur compound with a complex and rigid molecular structure. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 166964-33-6[2][3][4][5]
Molecular Formula C₉H₆Cl₂O₂S₂[1][2][3][4][5]
Molecular Weight 281.18 g/mol [1][2][3][4][5]
Melting Point 147-148 °C[1]
Appearance Solid
Purity ≥98% (commercially available)[3][4][5]
IUPAC Name 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride[2]

Synthesis

The synthesis of this compound is a two-step process, starting from the corresponding benzo[b]thiophene precursor.

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

The precursor, 5-chloro-3-methylbenzo[b]thiophene, is synthesized via a cyclization reaction.

Experimental Protocol:

  • Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Heating: Stir the mixture and gradually raise the temperature to 120°C. An exothermic reaction will commence.

  • Reaction Maintenance: Continue stirring the mixture at 130°C for 1 hour.

  • Work-up: Dilute the reaction mixture with water and extract the product with diethyl ether.

  • Purification: Dry the organic phase and concentrate it. Stir the residue in 200 ml of methanol, filter, and then concentrate the filtrate to obtain 5-chloro-3-methylbenzo[b]thiophene.[6]

The boiling point of the product is 120°C at 0.6 mm Hg, with a yield of 40%.[6]

Step 2: Chlorosulfonation of 5-Chloro-3-methylbenzo[b]thiophene

General Experimental Protocol (Adaptable):

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 5-chloro-3-methylbenzo[b]thiophene in a suitable inert solvent such as dichloromethane or chloroform.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

Note: This is a generalized protocol and optimization of reaction conditions may be necessary for this specific substrate.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it a valuable intermediate for the synthesis of a diverse range of derivatives.

Reactions with Nucleophiles

The sulfonyl chloride moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.

G This compound This compound Sulfonamide / Sulfonate Ester / Thioester Sulfonamide / Sulfonate Ester / Thioester This compound->Sulfonamide / Sulfonate Ester / Thioester  + Nucleophile (Nu-H) - HCl Nucleophile (Nu-H) Nucleophile (Nu-H)

Caption: General reaction scheme of this compound with a nucleophile.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

A significant application of this compound is in the synthesis of sulfonamide derivatives that act as carbonic anhydrase inhibitors.[7] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes have therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of edema.[7]

The synthesis of these inhibitors involves the reaction of this compound with various primary or secondary amines to form the corresponding sulfonamides. The sulfonamide group is crucial for binding to the zinc ion in the active site of the carbonic anhydrase enzyme. The chloro and methyl substitutions on the benzo[b]thiophene ring can influence the metabolic stability and selectivity of the inhibitor.[7]

G cluster_synthesis Synthesis of Sulfonamide Inhibitor cluster_inhibition Carbonic Anhydrase Inhibition Sulfonyl_Chloride This compound Sulfonamide 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide derivative Sulfonyl_Chloride->Sulfonamide + Amine Amine Primary/Secondary Amine (R-NH₂) Sulfonamide_Inhibitor Sulfonamide Derivative CA_Enzyme Carbonic Anhydrase (Active Site with Zn²⁺) Sulfonamide_Inhibitor->CA_Enzyme Binds to Zn²⁺ Inhibition Inhibition of CO₂ Hydration CA_Enzyme->Inhibition

Caption: Workflow from synthesis to the mechanism of action of carbonic anhydrase inhibitors.

Experimental Protocols for Biological Evaluation

While specific protocols for the biological evaluation of this compound itself are not available, the following outlines a general procedure for the synthesis and evaluation of its sulfonamide derivatives as carbonic anhydrase inhibitors.

Synthesis of Sulfonamide Derivatives
  • Reaction: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an excess of the desired primary or secondary amine.

  • Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate it to obtain the crude sulfonamide.

  • Purification: Purify the sulfonamide by column chromatography or recrystallization.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized sulfonamides against carbonic anhydrase can be determined using a stopped-flow CO₂ hydrase assay.

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoenzyme and the synthesized sulfonamide derivatives at various concentrations.

  • Assay: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a suitable indicator.

  • Data Analysis: Determine the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each compound.

Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the direct modulation of signaling pathways by this compound. However, as a precursor to carbonic anhydrase inhibitors, its derivatives can indirectly affect cellular processes that are regulated by pH and ion transport, which are influenced by carbonic anhydrase activity.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. Its primary utility lies in the synthesis of sulfonamide derivatives, which have shown promise as carbonic anhydrase inhibitors. The synthetic accessibility of this compound, coupled with the biological importance of the benzo[b]thiophene scaffold, makes it an attractive starting point for the development of novel therapeutic agents. Further research into the reactivity of this sulfonyl chloride and the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

Unveiling the Molecular Architecture: A Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details the synthetic pathway, methods for structural characterization, and its relevance in targeting cellular signaling pathways.

Physicochemical Properties and Structural Information

This compound is a solid with a molecular formula of C₉H₆Cl₂O₂S₂ and a molecular weight of approximately 281.18 g/mol .[1][2] Key identifiers and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride[2]
CAS Number 166964-33-6[2]
Molecular Formula C₉H₆Cl₂O₂S₂[2]
Molecular Weight 281.18 g/mol [1]
Melting Point 147-148 °C[1]
Appearance Solid
Canonical SMILES CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)Cl[3]

Synthesis and Structural Elucidation Workflow

The synthesis of this compound involves a two-step process starting from commercially available reagents. The subsequent structural elucidation relies on a combination of spectroscopic techniques to confirm the final structure.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start 1-((4-Chlorophenyl)thio)propan-2-one Step1 Cyclization with Polyphosphoric Acid Start->Step1 Intermediate 5-Chloro-3-methylbenzo[b]thiophene Step1->Intermediate Step2 Chlorosulfonation with Chlorosulfonic Acid Intermediate->Step2 Product This compound Step2->Product Product_copy Final Product MS Mass Spectrometry (MS) Product_copy->MS IR Infrared (IR) Spectroscopy Product_copy->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Product_copy->NMR Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Synthetic and structural elucidation workflow.

Experimental Protocols

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This protocol is adapted from established methods for the synthesis of substituted benzo[b]thiophenes.

Materials:

  • 1-((4-Chlorophenyl)thio)propan-2-one

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • To polyphosphoric acid, add 1-((4-chlorophenyl)thio)propan-2-one.

  • Heat the mixture with stirring. An exothermic reaction is expected to commence.

  • Maintain the reaction temperature and continue stirring for the specified duration.

  • Cool the reaction mixture and quench by carefully adding it to cold deionized water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield 5-chloro-3-methylbenzo[b]thiophene.

Synthesis of this compound

This protocol is a general method for the chlorosulfonation of activated aromatic compounds.

Materials:

  • 5-Chloro-3-methylbenzo[b]thiophene

  • Chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane)

  • Ice-water bath

Procedure:

  • Dissolve 5-chloro-3-methylbenzo[b]thiophene in an inert solvent and cool the solution in an ice-water bath.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a designated period.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • The solid precipitate, this compound, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through the analysis of its spectroscopic data. While experimental spectra are not publicly available, predicted data provides valuable insights.

Mass Spectrometry (Predicted)
Ionm/z (Predicted)
[M]+279.92
[M+H]+280.93
[M+Na]+302.91

Data sourced from computational predictions.

Infrared (IR) Spectroscopy (Predicted Characteristic Peaks)
Wavenumber (cm⁻¹)Functional Group Assignment
1380-1360S=O stretch (sulfonyl chloride)
1190-1170S=O stretch (sulfonyl chloride)
850-800C-H out-of-plane bend (aromatic)
750-700C-Cl stretch

Assignments are based on typical vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts)

Due to the lack of publicly available experimental NMR data, the following are predicted chemical shifts for the protons and carbons in the molecule. These predictions are based on computational models and analysis of similar structures.

¹H NMR (Predicted):

  • Aromatic protons are expected to appear in the range of δ 7.5-8.0 ppm.

  • The methyl protons are predicted to be a singlet at approximately δ 2.5 ppm.

¹³C NMR (Predicted):

  • Aromatic carbons are expected in the range of δ 120-140 ppm.

  • The carbon bearing the sulfonyl chloride group is predicted to be significantly downfield.

  • The methyl carbon is expected around δ 15-20 ppm.

Role in Targeting Signaling Pathways: The RhoA/ROCK Pathway

Derivatives of benzo[b]thiophene have been identified as potential inhibitors of the RhoA/ROCK signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion, making it a significant target in cancer therapy.

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates Downstream Downstream Effectors (e.g., MLC Phosphatase) ROCK->Downstream Phosphorylates Cytoskeletal Cytoskeletal Reorganization (Stress Fiber Formation) Downstream->Cytoskeletal Leads to Inhibitor Benzo[b]thiophene Derivatives Inhibitor->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

The activation of RhoA (a small GTPase) leads to the activation of its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). This, in turn, phosphorylates various substrates that regulate the actin cytoskeleton. By inhibiting this pathway, benzo[b]thiophene derivatives can potentially suppress cancer cell motility and invasion. This compound serves as a valuable scaffold for the synthesis of novel inhibitors targeting this critical signaling cascade.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The spectroscopic data presented is largely predictive and should be confirmed with experimental analysis.

References

In-Depth Technical Guide: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This compound serves as a key intermediate in the synthesis of various biologically active molecules, making it a compound of interest for medicinal chemistry and drug discovery.

Core Properties and Data

This compound is a solid, off-white crystalline compound.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 166964-33-6[2][3]
Molecular Formula C₉H₆Cl₂O₂S₂[2][3]
Molecular Weight 281.18 g/mol [2][3]
Melting Point 147-148 °C[2]
Physical State Solid[1]
Color Off-white[1]

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process, starting with the preparation of the precursor 5-chloro-3-methylbenzo[b]thiophene, followed by its chlorosulfonation.

Step 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene

A common method for the synthesis of the benzothiophene precursor is through the cyclization of a thiophenyl propanone.

Experimental Protocol:

  • To 300 g of polyphosphoric acid, 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone is added.[4]

  • The mixture is stirred while the temperature is gradually increased to 120 °C, at which point an exothermic reaction begins.[4]

  • The reaction mixture is then maintained at 130 °C and stirred for an additional hour.[4]

  • After cooling, the mixture is diluted with water and extracted with diethyl ether.[4]

  • The organic phase is dried and the solvent is evaporated.[4]

  • The resulting residue is stirred in 200 ml of methanol and filtered.[4]

  • The filtrate is concentrated to yield 5-chloro-3-methylbenzo[b]thiophene.[4]

Experimental Workflow for the Synthesis of 5-chloro-3-methylbenzo[b]thiophene

G reactant 1-[(4-Chlorophenyl)thio]-2-propanone + Polyphosphoric Acid heating Heat to 120°C, then 130°C for 1 hr reactant->heating workup Dilute with Water, Extract with Diethyl Ether heating->workup purification Dry, Concentrate, Stir in Methanol, Filter workup->purification product 5-chloro-3-methylbenzo[b]thiophene purification->product G cluster_reactants Reactants cluster_conditions Reaction Conditions precursor 5-chloro-3-methyl- benzo[b]thiophene product 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonyl chloride precursor->product reagent Chlorine Gas reagent->product catalyst Activated Iron catalyst->product solvent Inert Solvent (e.g., Dichloromethane) solvent->product temperature Controlled Temperature (10-50 °C) temperature->product G drug Benzothiophene Derivative (e.g., Sulfonamide) target Molecular Target (e.g., Kinase, Receptor) drug->target Binds to pathway Signaling Pathway target->pathway Modulates response Cellular Response (e.g., Apoptosis, Anti-inflammatory) pathway->response Leads to

References

A Comprehensive Review of Benzothiophene Sulfonyl Chlorides: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonyl chloride functional group onto this scaffold provides a versatile reactive handle for the synthesis of a diverse array of derivatives, particularly sulfonamides, which have shown significant promise in the development of novel therapeutic agents. This whitepaper provides a comprehensive literature review of the synthesis, key reactions, and biological activities of benzothiophene sulfonyl chlorides and their derivatives, with a focus on their applications in drug discovery and development.

Synthesis of Benzothiophene Sulfonyl Chlorides

General Experimental Protocol for Chlorosulfonation of Benzothiophene

A typical procedure for the chlorosulfonation of an aromatic compound like benzothiophene involves the slow addition of the substrate to an excess of cold chlorosulfonic acid. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature, with heating applied if necessary to drive the reaction to completion. The reaction is then quenched by carefully pouring the mixture onto crushed ice, followed by extraction with an organic solvent.

Detailed Methodology:

  • In a flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place a molar excess of chlorosulfonic acid and cool it in an ice-salt bath.

  • Add benzothiophene dropwise with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • If the reaction is sluggish, gently heat the mixture in a water bath.

  • Once the reaction is complete, cool the mixture and carefully pour it onto a large volume of crushed ice with stirring.

  • The precipitated benzothiophene sulfonyl chloride is then extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Key Reactions of Benzothiophene Sulfonyl Chlorides

The sulfonyl chloride group is a highly reactive electrophilic functional group, making benzothiophene sulfonyl chlorides valuable intermediates for the synthesis of a variety of derivatives. The most prominent reaction is nucleophilic substitution, particularly with amines to form sulfonamides.

Synthesis of Benzothiophene Sulfonamides

The reaction of a benzothiophene sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common method for the preparation of benzothiophene sulfonamides. Pyridine is often used as both the solvent and the base.

Detailed Methodology for N-Aryl Sulfonamide Synthesis:

  • Dissolve the benzothiophene sulfonyl chloride (1 equivalent) in pyridine.

  • To this solution, add the desired aromatic amine (1 equivalent).

  • The reaction mixture is then heated under reflux for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

This general procedure can be adapted for a wide range of amines to generate a library of benzothiophene sulfonamide derivatives for biological screening.

Visualizing the Synthesis of Benzothiophene Sulfonamides

G cluster_start Starting Materials cluster_reaction Reaction Conditions Benzothiophene_Sulfonyl_Chloride Benzothiophene Sulfonyl Chloride Product Benzothiophene Sulfonamide Benzothiophene_Sulfonyl_Chloride->Product Amine Primary or Secondary Amine (R-NH2) Amine->Product Solvent_Base Pyridine (Solvent/Base) Solvent_Base->Product Heat Heat (Reflux) Heat->Product Byproduct Pyridinium Hydrochloride Product->Byproduct

Caption: General workflow for the synthesis of benzothiophene sulfonamides.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of benzothiophene sulfonyl chlorides, particularly sulfonamides, have demonstrated a wide range of biological activities, including anticancer and antibacterial properties.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of benzothiophene sulfonamides against various cancer cell lines. A notable study on N-substituted 6-benzo[b]thiophenesulfonamide 1,1-dioxides revealed significant anticancer activity.[2][3]

Quantitative Data on Anticancer Activity:

CompoundSubstituent (R)Cell LineGI50 (nM)[3]
15 4-MethoxyphenylHT-29 (Colon)1-9
CCRF-CEM (Leukemia)1-9
K-562 (Leukemia)1-9
MEL-AC (Melanoma)1-9
HTB-54 (Lung)200

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The introduction of lipophilic substituents on the sulfonamide nitrogen generally leads to an increase in cytotoxic activity.[3]

  • Positional Isomerism: The position of the sulfonamide group on the benzothiophene ring can influence activity, with some studies showing slight variations in cytotoxicity when the group is at position 5.[3]

  • Steric Hindrance: A free, unsubstituted 3-position on the benzothiophene ring appears to be a requirement for potent cytotoxic activity in some series of compounds.[3]

Antibacterial Activity

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. The mechanism of action involves the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis.[2][4][5] Bacteria need to synthesize their own folic acid, while humans obtain it from their diet, which forms the basis for the selective toxicity of sulfonamides.

Mechanisms of Action and Signaling Pathways

Antibacterial Mechanism: Inhibition of Folic Acid Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid (tetrahydrofolate).[3][6] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth and replication.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid (Tetrahydrofolate) Dihydropteroic_Acid->Folic_Acid Further Enzymatic Steps Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide Benzothiophene Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by benzothiophene sulfonamides.

Anticancer Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the proposed mechanisms for the anticancer activity of some sulfonamide derivatives is the inhibition of cyclin-dependent kinases (CDKs).[2] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, sulfonamides can induce cell cycle arrest and apoptosis in cancer cells.

G Cyclin Cyclin Cyclin_CDK_Complex Active Cyclin-CDK Complex Cyclin->Cyclin_CDK_Complex CDK Cyclin-Dependent Kinase (CDK) CDK->Cyclin_CDK_Complex Substrate_Phosphorylation Substrate Phosphorylation Cyclin_CDK_Complex->Substrate_Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Substrate_Phosphorylation->Cell_Cycle_Progression Uncontrolled_Proliferation Uncontrolled Cell Proliferation (Cancer) Cell_Cycle_Progression->Uncontrolled_Proliferation Sulfonamide Benzothiophene Sulfonamide Sulfonamide->Cyclin_CDK_Complex Inhibition

Caption: Inhibition of the cell cycle via CDK inhibition by benzothiophene sulfonamides.

Conclusion and Future Perspectives

Benzothiophene sulfonyl chlorides are highly valuable and versatile intermediates in the field of medicinal chemistry. Their straightforward synthesis and reactivity allow for the generation of large libraries of sulfonamide derivatives. The potent biological activities, particularly in the areas of oncology and infectious diseases, underscore the therapeutic potential of this class of compounds.

Future research should focus on the synthesis and evaluation of a wider range of substituted benzothiophene sulfonamides to further elucidate structure-activity relationships. The exploration of different isomers of benzothiophene sulfonyl chloride as starting materials will also be crucial in expanding the chemical space and potentially discovering novel biological activities. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most potent compounds and to understand their downstream signaling effects. The continued investigation of benzothiophene sulfonyl chloride derivatives holds significant promise for the development of the next generation of targeted therapies.

References

The Reactivity of the Sulfonyl Chloride Group on a Benzothiophene Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride functional group attached to a benzothiophene core. The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, and the sulfonyl chloride group serves as a versatile handle for a variety of chemical transformations. This document details key synthetic methodologies, presents quantitative data for representative reactions, and illustrates the role of benzothiophene sulfonamide derivatives in modulating cellular signaling pathways.

Introduction to the Reactivity of Benzothiophene Sulfonyl Chloride

The sulfonyl chloride group (–SO₂Cl) is a highly reactive electrophilic functional group. When attached to the benzothiophene ring system, its reactivity is influenced by the position of substitution (e.g., C2, C3, C5) and the electronic properties of the bicyclic aromatic core. The primary reactions of benzothiophene sulfonyl chlorides involve nucleophilic substitution at the sulfonyl sulfur atom, making them valuable precursors for the synthesis of sulfonamides and sulfonate esters. Furthermore, the sulfonyl chloride group can participate in various transition metal-catalyzed cross-coupling reactions.

Synthesis of Benzothiophene Sulfonyl Chlorides

The most common method for the preparation of benzothiophene sulfonyl chlorides is the direct electrophilic chlorosulfonation of the parent benzothiophene.

Experimental Protocol: Chlorosulfonation of Benzothiophene

A general procedure for the chlorosulfonation of benzothiophene involves its reaction with an excess of chlorosulfonic acid at low temperatures.[1]

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (approximately 4 equivalents) to -10 °C using an ice-salt bath.

  • Slowly add benzothiophene (1 equivalent) to the cooled chlorosulfonic acid over a period of about 20 minutes, maintaining the low temperature.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the starting material persists, the mixture can be gently heated to 80-90 °C for an hour.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • The solid product that precipitates is collected by filtration, washed with cold water, and then with a cold ethanol-water mixture to afford the crude benzothiophene sulfonyl chloride. Further purification can be achieved by recrystallization.

Note: This is a general procedure. The regioselectivity of the sulfonation can depend on the specific reaction conditions and the presence of substituents on the benzothiophene ring.

Key Reactions of Benzothiophene Sulfonyl Chlorides

Nucleophilic Substitution: Formation of Sulfonamides and Sulfonate Esters

The electrophilic sulfur atom of the sulfonyl chloride is susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. These reactions are fundamental in the synthesis of biologically active molecules.

Benzothiophene sulfonamides are a class of compounds that have garnered significant interest in drug discovery, particularly as kinase inhibitors.

General Experimental Protocol for N-Aryl Sulfonamide Synthesis:

  • Dissolve the benzothiophene sulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Add the desired amine (1-1.2 equivalents) to the solution. If a solvent other than pyridine is used, a base such as triethylamine or pyridine (2 equivalents) should be added to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure benzothiophene sulfonamide.

Table 1: Synthesis of Benzothiophene Sulfonamide Derivatives

EntryAmineProductYield (%)Spectroscopic Data
1AnilineN-Phenyl-1-benzothiophene-2-sulfonamide-Data not available in the searched literature
2PropylamineN-Propyl-1-benzothiophene-2-sulfonamide-Data not available in the searched literature

The reaction of benzothiophene sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters.

General Experimental Protocol for Sulfonate Ester Synthesis:

  • To a solution of the alcohol or phenol (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in an inert solvent like dichloromethane, add the benzothiophene sulfonyl chloride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired sulfonate ester.

Table 2: Synthesis of Benzothiophene Sulfonate Ester Derivatives

EntryAlcohol/PhenolProductYield (%)Spectroscopic Data
1PhenolPhenyl 1-benzothiophene-2-sulfonate-Data not available in the searched literature
2EthanolEthyl 1-benzothiophene-2-sulfonate-Data not available in the searched literature

Note: Specific examples with yields and full spectroscopic data for the reaction of benzothiophene sulfonyl chlorides were not found in the searched literature. However, the synthesis of various aryl sulfonates from phenols and sulfonyl chlorides is a well-documented process with yields often ranging from good to excellent.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Benzothiophene sulfonyl chlorides can serve as coupling partners in palladium-catalyzed reactions, offering a pathway to C-C bond formation.

A notable reaction is the palladium-catalyzed direct C-H arylation of heteroarenes where the sulfonyl chloride acts as an arylating agent.

Experimental Protocol for Direct C-H Arylation of Benzo[b]thiophene:

  • In an oven-dried Schlenk tube, combine the arylsulfonyl chloride (1 mmol), benzo[b]thiophene (1.5 mmol), lithium carbonate (6 mmol), and bis(acetonitrile)dichloropalladium(II) (0.05 mmol).

  • Add 1,4-dioxane (2 mL) to the tube.

  • Evacuate the tube and backfill with argon (repeat 5 times).

  • Stir the reaction mixture at 140 °C for 40 hours.

  • After cooling to room temperature, filter the crude mixture through a short column.

  • Purify the filtrate by silica column chromatography to afford the C3-arylated benzothiophene.

Table 3: Palladium-Catalyzed Direct C-H Arylation of Benzo[b]thiophene with Aryl Sulfonyl Chlorides

EntryAryl Sulfonyl ChlorideProductYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
1Benzenesulfonyl chloride3-Phenylbenzo[b]thiophene837.97-7.93 (m, 2H), 7.61 (d, J=8.0 Hz, 2H), 7.51 (t, J=7.8 Hz, 2H), 7.45-7.38 (m, 4H)140.7, 138.1, 137.9, 136.0, 128.7, 128.5, 127.5, 124.4, 124.3, 123.4, 122.9
24-Bromobenzenesulfonyl chloride3-(4-Bromophenyl)benzo[b]thiophene837.96-7.84 (m, 2H), 7.62 (d, J=8.0 Hz, 2H), 7.46 (d, J=8.0 Hz, 2H), 7.42-7.39 (m, 3H)140.7, 137.5, 136.8, 134.8, 131.9, 130.2, 124.6, 124.5, 123.7, 123.0, 122.6, 121.6

Application in Drug Discovery: Benzothiophene Sulfonamides as Kinase Inhibitors

Derivatives of benzothiophene sulfonamides have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The sulfonamide moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, contributing to the inhibitory activity.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[5] Aberrant EGFR signaling is a hallmark of many cancers.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by a hypothetical benzothiophene sulfonamide inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzothiophene Sulfonamide Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition.

p38 MAPK Signaling Pathway Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress, and plays a crucial role in inflammation and apoptosis.[6] The pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAPK.

The workflow for identifying a p38 MAPK inhibitor often involves screening a compound library, followed by hit-to-lead optimization and biological evaluation.

p38_Inhibition_Workflow Start Compound Library (including Benzothiophene Sulfonamides) Screening High-Throughput Screening (p38α Kinase Assay) Start->Screening Hits Initial Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Optimization Hits->SAR Lead Lead Compound (e.g., Benzothiophene Sulfonamide Derivative) SAR->Lead InVitro In Vitro Evaluation (Cell-based assays, IC₅₀ determination) Lead->InVitro InVitro->SAR Feedback InVivo In Vivo Studies (Animal Models) InVitro->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery workflow for p38 inhibitors.

Table 4: Inhibitory Activity of Selected Kinase Inhibitors

Compound ClassKinase TargetIC₅₀ (nM)Reference
Pyridinyl-imidazole derivativep38α MAPK44[7]
Benzothiazole derivativep38α MAPK40[8]
Sulfonamide derivativeEGFRT790M351.6[9]
Sulfonamide derivativeVEGFR-252.3[9]

Note: While benzothiophene sulfonamides are a promising class of kinase inhibitors, specific IC₅₀ values for a benzothiophene sulfonamide against EGFR or p38 MAPK were not available in the searched literature. The table provides context with related inhibitor classes.

Conclusion

The sulfonyl chloride group on a benzothiophene scaffold is a highly valuable functional group for chemical synthesis, providing a gateway to a diverse range of derivatives. The facile synthesis of sulfonamides and sulfonate esters, coupled with the potential for transition metal-catalyzed cross-coupling reactions, makes benzothiophene sulfonyl chlorides important intermediates for the development of new pharmaceuticals and functional materials. The role of the resulting sulfonamide derivatives as kinase inhibitors highlights the significance of this chemical space in modern drug discovery. Further exploration of the reactivity of benzothiophene sulfonyl chlorides is warranted to unlock the full potential of this versatile scaffold.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. The document details its key physicochemical properties, outlines a general synthetic pathway, and illustrates its application in the synthesis of pharmaceutical intermediates.

Core Compound Data

This compound is a sulfonyl chloride derivative of benzothiophene. Its chemical structure and properties are summarized below.

PropertyValueReference
Melting Point 147-148°C[1]
Molecular Formula C₉H₆Cl₂O₂S₂[1]
Molecular Weight 281.18 g/mol [1]
CAS Number 166964-33-6[1]
Appearance Not specified in provided results
Purity ≥98%[2][3]

Synthesis of this compound

The logical synthesis pathway involves the initial formation of the 5-chloro-3-methylbenzo[b]thiophene core, followed by chlorosulfonylation at the 2-position.

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

A common method for the synthesis of the benzothiophene core is through the cyclization of a substituted thiophene derivative. One cited method involves the reaction of 1-[(4-chlorophenyl)thio]-2-propanone with polyphosphoric acid.

Experimental Protocol Outline:

  • 1-[(4-Chlorophenyl)thio]-2-propanone is added to polyphosphoric acid.

  • The mixture is stirred and gradually heated to approximately 120°C, at which point an exothermic reaction begins.

  • The reaction mixture is maintained at 130°C for a specified period (e.g., 1 hour).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl ether.

  • The organic phase is dried and the solvent is removed to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent like methanol to afford 5-chloro-3-methylbenzo[b]thiophene.

Step 2: Chlorosulfonylation of 5-Chloro-3-methylbenzo[b]thiophene

The introduction of the sulfonyl chloride group at the 2-position of the benzothiophene ring is typically achieved through reaction with a chlorosulfonating agent.

Experimental Protocol Outline:

  • 5-chloro-3-methylbenzo[b]thiophene is dissolved in an appropriate inert solvent.

  • The solution is cooled, and a chlorosulfonating agent, such as chlorosulfonic acid, is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred for a designated time to ensure complete reaction.

  • The reaction is then carefully quenched, often by pouring it onto ice.

  • The solid product, this compound, is collected by filtration, washed, and dried.

Application in Drug Development: Synthesis of a Lornoxicam Intermediate

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. One notable application is in the preparation of intermediates for the non-steroidal anti-inflammatory drug (NSAID), Lornoxicam. The following diagram illustrates the logical workflow for the synthesis of a Lornoxicam intermediate starting from a related thiophene derivative.

G cluster_0 Synthesis of Acyl Chloride Intermediate cluster_1 Synthesis of Lornoxicam Intermediate start 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid reagents1 Dichloromethane (Solvent) N,N-dimethylformamide (Catalyst) Thionyl chloride (Chlorinating Reagent) start->reagents1 process1 Reaction to generate acyl chloride active intermediate reagents1->process1 intermediate1 Acyl chloride active intermediate process1->intermediate1 reagents2 Triethylamine Methanol intermediate1->reagents2 process2 Reaction reagents2->process2 product 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester (Lornoxicam Intermediate) process2->product

Caption: Synthetic workflow for a Lornoxicam intermediate.

Determination of Melting Point

The melting point of a solid crystalline compound like this compound is a key indicator of its purity.

General Experimental Protocol:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure compounds, this range is typically narrow. The reported melting point of 147-148°C indicates a relatively pure substance.[1]

References

An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiophene scaffold is a privileged structure, known to be a core component in a variety of biologically active molecules.[1][2] This document details the physicochemical properties, synthesis protocols, and potential therapeutic applications of this specific sulfonyl chloride derivative. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][2] Their structural similarity to biologically active molecules makes them prime candidates for the development of new lead compounds in drug design. The benzothiophene core is present in numerous natural and synthetic molecules demonstrating a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] The addition of a reactive sulfonyl chloride group at the 2-position, along with chloro and methyl substitutions on the benzothiophene ring, makes this compound a versatile intermediate for synthesizing a diverse library of compounds for biological screening.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 281.18 g/mol [3][4]
Molecular Formula C₉H₆Cl₂O₂S₂[3][4]
CAS Number 166964-33-6[4]
Melting Point 147-148°C[3]
IUPAC Name 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride[5]
Purity ≥97% (commercially available)

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process. A plausible synthetic route begins with the preparation of the core intermediate, 5-chloro-3-methylbenzo[b]thiophene, followed by chlorosulfonation.

Synthesis of 5-chloro-3-methylbenzo[b]thiophene

A documented method for the synthesis of the precursor, 5-chloro-3-methylbenzo[b]thiophene, is through the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone using a strong acid catalyst like polyphosphoric acid.[6]

Experimental Protocol:

  • Reaction Setup: To 300 g of polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Heating and Reaction: Gradually raise the temperature of the mixture to 120°C while stirring. An exothermic reaction should be observed. Maintain the reaction temperature at 130°C for 1 hour.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product into diethyl ether.

  • Purification: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure. The resulting residue is stirred in 200 ml of methanol and filtered. The filtrate is then concentrated to yield 5-chloro-3-methylbenzo[b]thiophene.[6]

Chlorosulfonation of 5-chloro-3-methylbenzo[b]thiophene

The introduction of the sulfonyl chloride group at the 2-position is a critical step. This is typically achieved through chlorosulfonation using chlorosulfonic acid.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (typically 3-5 equivalents) to 0°C in an ice bath.

  • Addition of Substrate: Slowly add the synthesized 5-chloro-3-methylbenzo[b]thiophene to the cooled chlorosulfonic acid with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, which is the desired this compound, is then collected by filtration.

  • Purification: Wash the crude product with cold water and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Potential Therapeutic Applications and Signaling Pathways

The benzothiophene scaffold is a key feature in many compounds with therapeutic potential. Derivatives have been explored as inhibitors of various enzymes and as antagonists for receptors.

Anticancer Activity

Substituted benzothiophenes have been identified as promising scaffolds for the development of potent inhibitors for protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Additionally, some benzothiophene derivatives have been investigated as selective estrogen receptor covalent antagonists, which could be a therapeutic strategy for certain types of breast cancer.[7] More recently, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often hyperactive in tumors.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[1] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs, and novel benzothiophene analogues have been designed and synthesized with this therapeutic goal in mind.

Below is a generalized diagram illustrating the role of a benzothiophene derivative as a kinase inhibitor in a cancer cell signaling pathway.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Promotes BT_Compound 5-Chloro-3-methylbenzo[b]thiophene Derivative BT_Compound->Kinase Inhibits

Caption: Generalized kinase inhibition pathway by a benzothiophene derivative.

Experimental Workflow for Biological Screening

The utility of this compound lies in its ability to serve as a precursor for a library of derivatives. A typical workflow for the synthesis and screening of such a library is depicted below.

Screening_Workflow Start 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonyl chloride Synthesis Synthesize Derivative Library (e.g., reaction with various amines) Start->Synthesis Purification Purify and Characterize (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., in vitro enzyme assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary Assays (e.g., cell-based assays) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: Workflow for synthesis and screening of a derivative library.

Conclusion

This compound is a valuable chemical entity for medicinal chemists. Its synthesis is achievable through established chemical transformations, and its reactive sulfonyl chloride handle provides a gateway to a multitude of derivatives. The broader class of benzothiophenes has demonstrated significant potential across several therapeutic areas, particularly in oncology and inflammatory diseases. This guide provides a starting point for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising scaffold.

References

An In-depth Technical Guide on 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, with a focus on its solubility characteristics and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₉H₆Cl₂O₂S₂ and a molecular weight of approximately 281.18 g/mol .[1] It is classified as a sulfonyl chloride and serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential therapeutic applications.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
DichloromethaneLikely Soluble
Other common organic solventsData not available
WaterLikely Insoluble and Reactive

Note: Sulfonyl chlorides are generally reactive towards protic solvents like water and alcohols.

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent (e.g., dichloromethane) at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Dichloromethane, HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Application in Drug Development: Synthesis and Screening Workflow

This compound is a valuable building block for the synthesis of novel sulfonamides. These derivatives are often screened for various biological activities. The following diagram illustrates a typical workflow from the starting material to the identification of a potential drug lead.

experimental_workflow start This compound synthesis Sulfonamide Synthesis (e.g., in Dichloromethane) start->synthesis amine Primary/Secondary Amine amine->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Antibacterial Assay) characterization->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization lead Drug Lead optimization->lead

Caption: Workflow for Synthesis and Screening of Sulfonamides.

This workflow highlights the central role of this compound in the generation of diverse sulfonamide libraries for drug discovery. The process involves the reaction with various amines, followed by purification and structural confirmation. The resulting compounds are then subjected to biological assays to identify "hit" compounds, which can be further optimized to develop potential "drug leads." Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

References

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride PubChem CID 2735756

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (PubChem CID: 2735756)

This technical guide provides a comprehensive overview of this compound, a sulfur-containing heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores the broader context of the biological significance of the benzo[b]thiophene scaffold.

Chemical and Physical Properties

This compound is a solid with a molecular formula of C₉H₆Cl₂O₂S₂ and a molecular weight of 281.18 g/mol .[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆Cl₂O₂S₂PubChem[2]
Molecular Weight 281.18 g/mol Matrix Scientific[1]
PubChem CID 2735756PubChem[2]
CAS Number 166964-33-6Santa Cruz Biotechnology[3]
Melting Point 147-148 °CMatrix Scientific[1]
Purity ≥98%Santa Cruz Biotechnology[3]

Synthesis and Experimental Protocols

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

A documented method for the synthesis of the precursor, 5-chloro-3-methylbenzo[b]thiophene, involves the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone.[4]

Experimental Protocol:

  • Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Heating: The mixture is stirred while the temperature is gradually increased to 120 °C, at which point an exothermic reaction is initiated.

  • Reaction Maintenance: The reaction mixture is maintained at 130 °C with continuous stirring for a duration of 1 hour.

  • Work-up: After cooling, the mixture is diluted with water and extracted with diethyl ether.

  • Purification: The organic phase is dried and the solvent is evaporated. The resulting residue is stirred in 200 ml of methanol and then filtered. The filtrate is concentrated to yield 5-chloro-3-methylbenzo[b]thiophene.[4]

A yield of 40% (17.5 g) has been reported for this procedure, with the product having a boiling point of 120 °C at 0.6 mm Hg.[4]

Proposed Chlorosulfonation of 5-Chloro-3-methylbenzo[b]thiophene

The introduction of the sulfonyl chloride group at the 2-position of the benzo[b]thiophene ring can be conceptually based on general chlorosulfonation procedures for thiophene derivatives. A patent for a related compound, 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid ester, describes a method involving chlorination in the presence of activated iron.[5][6] While not a direct protocol for the target molecule, it provides a foundation for a potential synthetic approach.

Conceptual Experimental Workflow:

  • Activation of Iron Catalyst: A suspension of iron powder in an inert solvent (e.g., dichloromethane) is activated by bubbling chlorine gas through the mixture.[6]

  • Chlorosulfonation Reaction: 5-chloro-3-methylbenzo[b]thiophene is added to the activated iron suspension. Chlorine gas is then introduced into the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as gas chromatography, to determine the formation of the desired product.

  • Quenching and Work-up: Upon completion, the reaction is quenched, typically by pouring the mixture into ice water. The organic layer is then separated.

  • Purification: The crude product is purified, potentially through recrystallization or column chromatography, to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Chlorosulfonation (Proposed) 1_[(4-Chlorophenyl)thio]-2-propanone 1_[(4-Chlorophenyl)thio]-2-propanone Reaction_Step_1 Cyclization (130 °C, 1 hr) 1_[(4-Chlorophenyl)thio]-2-propanone->Reaction_Step_1 Polyphosphoric_Acid Polyphosphoric_Acid Polyphosphoric_Acid->Reaction_Step_1 5-Chloro-3-methylbenzo[b]thiophene 5-Chloro-3-methylbenzo[b]thiophene Reaction_Step_1->5-Chloro-3-methylbenzo[b]thiophene Precursor 5-Chloro-3-methylbenzo[b]thiophene Reaction_Step_2 Chlorosulfonation Precursor->Reaction_Step_2 Chlorine_Gas Cl₂ Gas Chlorine_Gas->Reaction_Step_2 Activated_Iron Activated Fe Activated_Iron->Reaction_Step_2 Final_Product This compound Reaction_Step_2->Final_Product

Proposed two-step synthesis of the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of benzo[b]thiophene derivatives is recognized for a wide range of pharmacological activities. These include potential antitumor, antimicrobial, and anti-inflammatory effects.[7] The benzo[b]thiophene scaffold is a key structural motif in several approved drugs and compounds under investigation for various therapeutic applications.[8][9]

The reactive sulfonyl chloride group in the target molecule makes it a valuable intermediate for the synthesis of a library of derivatives, such as sulfonamides, which can then be screened for various biological activities. For instance, the synthesis of related benzo[b]thiophene-based compounds has been explored for their potential as anticancer agents.[9]

Potential_Applications Target_Compound This compound Intermediate Versatile Synthetic Intermediate Target_Compound->Intermediate Derivatives Library of Derivatives (e.g., Sulfonamides) Intermediate->Derivatives Screening Biological Activity Screening Derivatives->Screening Antitumor Antitumor Agents Screening->Antitumor Antimicrobial Antimicrobial Agents Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Screening->Anti_inflammatory

Logical flow from the core compound to potential applications.

Safety and Handling

This compound is classified as a corrosive substance.[1] Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. The synthetic route, while not fully detailed in the literature, can be inferred from established chemical methodologies. The known biological activities of the broader benzo[b]thiophene class of compounds suggest that derivatives of this sulfonyl chloride could exhibit interesting pharmacological properties. Further research is warranted to fully elucidate its synthetic accessibility and to explore the biological profiles of its derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the synthesis of a novel class of sulfonamides derived from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This class of compounds holds potential for therapeutic applications, particularly as carbonic anhydrase inhibitors and antimicrobial agents, based on the known activities of structurally related benzo[b]thiophene derivatives.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. The combination of these two moieties through the reaction of this compound with various amines offers a pathway to a diverse library of novel compounds with potential therapeutic value. These derivatives are of particular interest for their potential as carbonic anhydrase inhibitors for the treatment of glaucoma and as novel antibacterial agents.

Data Presentation

Due to the novel nature of this specific series of sulfonamides, extensive published data on their synthesis and biological activity is limited. The following table presents hypothetical yet realistic data for a representative set of N-substituted 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides. This data is intended to be illustrative of the expected outcomes and should be confirmed by experimental results.

Compound IDAmine ReactantMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ ppm) Highlights
1a AnilineC₁₅H₁₁ClN₂O₂S₂350.8585188-1907.2-7.9 (m, 8H, Ar-H), 10.5 (s, 1H, NH), 2.5 (s, 3H, CH₃)
1b 4-MethoxyanilineC₁₆H₁₃ClN₂O₃S₂380.8788195-1977.0-7.8 (m, 7H, Ar-H), 10.3 (s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
1c BenzylamineC₁₆H₁₃ClN₂O₂S₂364.8892175-1777.2-7.8 (m, 8H, Ar-H), 8.5 (t, 1H, NH), 4.3 (d, 2H, CH₂), 2.5 (s, 3H, CH₃)
1d MorpholineC₁₃H₁₃ClN₂O₃S₂344.8495210-2127.4-7.9 (m, 3H, Ar-H), 3.7 (t, 4H, morpholine-H), 3.2 (t, 4H, morpholine-H), 2.6 (s, 3H, CH₃)

Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides. Optimization of reaction conditions may be necessary for specific amine reactants.

General Synthesis of N-Aryl/Alkyl-5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.1 equivalents) in the chosen solvent (e.g., DCM) under a nitrogen atmosphere.

  • Add the base (1.5 equivalents, e.g., pyridine or triethylamine) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired sulfonamide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction Scheme

Synthesis_Workflow Starting_Material This compound Reaction Reaction Mixture Starting_Material->Reaction 1.0 eq Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction 1.1 eq Base Base (e.g., Pyridine) Base->Reaction 1.5 eq Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Stir, RT Product N-substituted Sulfonamide Purification Column Chromatography Workup->Purification Purification->Product

Caption: General workflow for the synthesis of N-substituted 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides.

Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition

Given the prevalence of sulfonamides as carbonic anhydrase inhibitors, the newly synthesized compounds could potentially target this enzyme family.

Signaling_Pathway Sulfonamide 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Derivative CA Carbonic Anhydrase (CA) Sulfonamide->CA inhibits Product H⁺ + HCO₃⁻ CA->Product Substrate CO₂ + H₂O Substrate->CA catalyzed by Physiological_Effect Decreased Aqueous Humor Production (in Glaucoma) Product->Physiological_Effect leads to

Caption: Hypothetical inhibition of carbonic anhydrase by a sulfonamide derivative, leading to a therapeutic effect.

Disclaimer: The experimental protocols and data presented are generalized and illustrative. Researchers should conduct their own experiments and optimizations for specific applications. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols: Synthesis and Utility of N-Substituted 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides via the reaction of 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride with primary amines. The resulting compounds are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, offering a scaffold for the development of novel therapeutics.

Introduction

This compound is a key intermediate for the synthesis of a diverse library of sulfonamides. The reaction with primary amines yields N-substituted 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides. This class of compounds has garnered attention for its potential biological activities, most notably as inhibitors of carbonic anhydrases (CAs). Certain CA isoforms, such as CA IX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Therefore, the development of potent and selective inhibitors of these enzymes is a promising strategy in anticancer drug discovery.

Reaction Overview

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

Experimental Protocols

Below are generalized and specific experimental protocols for the synthesis of N-substituted 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides.

General Protocol for the Synthesis of N-Aryl-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides

This protocol is adapted from general methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Anhydrous pyridine

  • Anhydrous chloroform (or Dichloromethane, DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous chloroform.

  • To this solution, add anhydrous pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous chloroform to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Primary Amine (R-NH2)Product (N-Substituent)Typical Yield (%)
AnilinePhenyl85-95
4-Methylaniline4-Methylphenyl88-96
4-Methoxyaniline4-Methoxyphenyl82-93
4-Chloroaniline4-Chlorophenyl80-90
BenzylamineBenzyl90-98
CyclohexylamineCyclohexyl75-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides.

experimental_workflow reagents Reactants: - this compound - Primary Amine - Base (Pyridine) - Solvent (Chloroform) reaction Reaction (0°C to RT, 12-24h) reagents->reaction workup Aqueous Workup (HCl, H2O, NaHCO3) reaction->workup drying Drying (Na2SO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Column Chromatography) evaporation->purification product Pure N-Substituted Sulfonamide purification->product CAIX_pathway cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Gene Transcription hif1a->ca9_expression ca9_protein CA IX Protein (Membrane Bound) ca9_expression->ca9_protein acidosis Extracellular Acidosis (Low pH) ca9_protein->acidosis H+ Export co2_h2o CO2 + H2O h_hco3 H+ + HCO3- co2_h2o->h_hco3 Catalyzed by CA IX invasion Tumor Invasion & Metastasis acidosis->invasion immune_suppression Immune Evasion acidosis->immune_suppression inhibitor 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (CA IX Inhibitor) inhibitor->ca9_protein Inhibition

Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nucleophilic substitution on 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established principles of sulfonyl chloride reactivity and are intended to serve as a foundational guide for the synthesis of novel sulfonamide derivatives.

Introduction

This compound is a versatile electrophile that readily reacts with a variety of nucleophiles at the sulfonyl group. This reactivity allows for the facile introduction of the 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl moiety into diverse molecular scaffolds. The resulting sulfonamides are of significant interest in medicinal chemistry and drug discovery due to their potential as therapeutic agents. The general reaction scheme involves the attack of a nucleophile (typically a primary or secondary amine) on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a new sulfur-nucleophile bond.

Materials and Reagents

ReagentGradeSupplier
This compound≥98%Various
Primary or Secondary Amine (e.g., Aniline, Morpholine)Reagent GradeVarious
PyridineAnhydrousVarious
TriethylamineAnhydrousVarious
Dichloromethane (DCM)AnhydrousVarious
Tetrahydrofuran (THF)AnhydrousVarious
Diethyl EtherReagent GradeVarious
1 M Hydrochloric Acid (HCl)AqueousVarious
Saturated Sodium Bicarbonate Solution (NaHCO₃)AqueousVarious
Brine (Saturated NaCl solution)AqueousVarious
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVarious

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amine nucleophiles. The specific conditions may require optimization depending on the nucleophile's reactivity and the desired product's properties.

Protocol 1: General Synthesis of N-Aryl/Alkyl-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine using pyridine as a base in an aprotic solvent.

Procedure:

  • To a solution of the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to afford the desired sulfonamide.

Table 1: Representative Reaction Conditions and Expected Outcomes

NucleophileBase (eq.)SolventTime (h)Temp (°C)Expected Yield
AnilinePyridine (1.5)DCM40 to RTGood to Excellent
MorpholinePyridine (1.5)THF20 to RTExcellent
BenzylamineTriethylamine (1.5)DCM60 to RTGood to Excellent
PiperidinePyridine (1.5)THF20 to RTExcellent

Note: The expected yields are estimates based on general sulfonamide synthesis and may vary.

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction.

experimental_workflow reagents 1. Reagent Preparation - Dissolve Amine in Solvent - Add Base reaction_setup 2. Reaction Setup - Cool to 0 °C - Add Sulfonyl Chloride reagents->reaction_setup reaction_progress 3. Reaction - Stir at RT - Monitor by TLC/LC-MS reaction_setup->reaction_progress workup 4. Aqueous Work-up - Dilute with DCM - Wash with HCl, NaHCO₃, Brine reaction_progress->workup purification 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography or Recrystallization workup->purification product Final Product (Sulfonamide) purification->product

Caption: General experimental workflow for the synthesis of sulfonamides.

Logical Relationship of Reaction Components

The diagram below outlines the logical relationship and roles of the key components in the reaction.

reaction_components cluster_reactants Reactants cluster_conditions Conditions sulfonyl_chloride This compound (Electrophile) product Sulfonamide Product sulfonyl_chloride->product nucleophile Amine (R₁R₂NH) (Nucleophile) nucleophile->product base Pyridine or Triethylamine (HCl Scavenger) hcl_salt Pyridinium or Triethylammonium Chloride (Byproduct) base->hcl_salt solvent DCM or THF (Reaction Medium)

Caption: Key components and their roles in the sulfonamide synthesis.

Safety Precautions

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are required, and the reaction should be protected from moisture.

  • Pyridine and triethylamine are flammable and toxic; handle with care.

This application note provides a comprehensive starting point for the exploration of nucleophilic substitution reactions on this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Notes and Protocols: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its rigid benzothiophene core, substituted with a reactive sulfonyl chloride group, makes it an attractive scaffold for the development of targeted therapeutic agents. The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of potent carbonic anhydrase inhibitors. Additionally, the broader class of benzo[b]thiophenes has shown promise in the development of antimicrobial and anticancer agents.

These application notes provide an overview of the therapeutic potential, relevant (though limited for direct derivatives) quantitative data, and detailed experimental protocols for the utilization of this compound in drug discovery and development.

I. Carbonic Anhydrase Inhibitors

The most well-documented application of this compound is in the development of carbonic anhydrase inhibitors (CAIs).[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and edema.[1] The sulfonamide moiety, readily synthesized from the sulfonyl chloride, is a key zinc-binding group essential for inhibitory activity.

Mechanism of Action:

Sulfonamide-based inhibitors, derived from this compound, are believed to act by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding prevents the normal catalytic cycle, leading to a reduction in the enzyme's activity. The benzothiophene scaffold contributes to the binding affinity and selectivity for different carbonic anhydrase isoforms.

CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Catalyzed by CA H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) Inhibited CA Inhibited CA Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->Carbonic Anhydrase (CA) Binds to Zinc Ion

Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data:

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides683 - 4250Subnanomolar-nanomolarEffective inhibitionEffective inhibition
Indole-1,2,3-triazole chalcone hybrids with benzenesulfonamidePotent (e.g., 18.8, 38.3, 50.4)< 100< 10010 - 41.9
Biotin-conjugated sulfonamides42.0 - 625.80.65 - 91.5Potent (e.g., 6.2)Potent (e.g., 4.5)

Experimental Protocol: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

This protocol is adapted from a similar synthesis of a substituted benzothiophene sulfonamide.[3]

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Start Start Dissolve Sulfonyl Chloride Dissolve 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonyl chloride in anhydrous acetone. Start->Dissolve Sulfonyl Chloride Prepare Ammonia Solution Prepare a solution of ammonia in anhydrous acetone. Start->Prepare Ammonia Solution Add Dropwise Add the sulfonyl chloride solution dropwise to the ammonia solution. Stir Stir the reaction mixture at room temperature for 30 minutes. Add Dropwise->Stir Evaporate Acetone Evaporate acetone under reduced pressure. Stir->Evaporate Acetone Filter Precipitate Collect the precipitated solid by filtration. Evaporate Acetone->Filter Precipitate Wash Solid Wash the solid with water and diethyl ether. Filter Precipitate->Wash Solid Dry Solid Dry the solid to afford the final product. Wash Solid->Dry Solid End End Dry Solid->End

Synthesis of the corresponding sulfonamide.

Materials:

  • This compound

  • Anhydrous acetone

  • Ammonia solution (e.g., 28-30%)

  • Water (deionized)

  • Diethyl ether

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetone.

  • In a separate flask, prepare a solution of ammonia in anhydrous acetone.

  • Slowly add the sulfonyl chloride solution dropwise to the stirred ammonia solution at room temperature.

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • Remove the acetone by evaporation under reduced pressure.

  • Collect the resulting precipitate by filtration using a Büchner funnel.

  • Wash the solid sequentially with water and diethyl ether.

  • Dry the solid under vacuum to yield 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

Characterization: The final product should be characterized by techniques such as melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

II. Potential Antimicrobial and Anticancer Applications

While less explored than their application as CAIs, derivatives of the benzo[b]thiophene scaffold have shown potential as antimicrobial and anticancer agents. The presence of the chlorine atom and the sulfonamide group could contribute to these activities.

Antimicrobial Activity:

Halogenated benzo[b]thiophenes have been investigated for their antibacterial and antifungal properties. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity:

The benzo[b]thiophene core is present in several compounds with anticancer properties. Potential mechanisms of action include the inhibition of protein kinases involved in cancer cell signaling pathways.

Further Research:

The development of novel antimicrobial and anticancer agents from this compound represents a promising area for future research. Synthesis of a library of derivatives followed by systematic biological screening is warranted to explore this potential fully.

Start Start with this compound Synthesis Synthesize a library of diverse derivatives (e.g., amides, esters, hydrazones) Start->Synthesis Screening Biological Screening Synthesis->Screening Antimicrobial Assays Test against a panel of bacteria and fungi (e.g., MIC determination) Screening->Antimicrobial Assays Antimicrobial Anticancer Assays Test against various cancer cell lines (e.g., MTT assay for cytotoxicity) Screening->Anticancer Assays Anticancer Hit Identification Identify 'Hit' Compounds Antimicrobial Assays->Hit Identification Anticancer Assays->Hit Identification Lead Optimization Perform structure-activity relationship (SAR) studies to improve potency and selectivity Hit Identification->Lead Optimization End Potential Drug Candidates Lead Optimization->End

Workflow for exploring new therapeutic applications.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols are provided as a guide and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Development of Enzyme Inhibitors from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors derived from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This compound serves as a valuable scaffold for the synthesis of potent inhibitors targeting the carbonic anhydrase (CA) family of enzymes. CAs are metalloenzymes that play a critical role in a variety of physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis. Inhibition of specific CA isoforms has been a successful strategy for the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer.[1][2]

The 5-chloro-3-methylbenzo[b]thiophene moiety offers a unique combination of lipophilicity and structural rigidity, making it an attractive starting point for the design of selective and potent CA inhibitors. This document outlines the synthesis of derivative compounds, protocols for evaluating their inhibitory activity, and the underlying signaling pathways.

Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several known isoforms of human CAs (hCAs), and their tissue distribution and physiological functions vary. For example, hCA II is abundant in the eye and is a key target for anti-glaucoma drugs, while hCA IX is overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival. The development of isoform-selective inhibitors is a primary goal in this field to minimize off-target effects. Sulfonamides are a well-established class of CA inhibitors that coordinate to the zinc ion in the enzyme's active site, leading to potent inhibition.

Data Presentation: Inhibitory Activity of Benzo[b]thiophene Sulfonamide Derivatives

The following table summarizes hypothetical, yet representative, quantitative data for a series of N-substituted sulfonamide derivatives of 5-Chloro-3-methylbenzo[b]thiophene. This data illustrates the potential for developing potent and selective inhibitors from this scaffold. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, and hCA XII (transmembrane, tumor-associated).

Compound IDR-GrouphCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
BTS-1 -H250501525
BTS-2 -CH3350752035
BTS-3 -CH2CH3420902845
BTS-4 -CH2Ph15030812
BTS-5 -CH2(4-F-Ph)1202558
Acetazolamide (Standard)25012255.7

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate data presentation format. Actual values would be determined experimentally.

Experimental Protocols

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (BTS-1)

This protocol describes a general method for the synthesis of the parent sulfonamide from the starting sulfonyl chloride.

Materials:

  • This compound

  • Ammonium hydroxide (28-30% solution)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetone (10 mL per gram of sulfonyl chloride) in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane (DCM) and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency of the synthesized compounds against various CA isoforms. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by carbonic anhydrase, which produces the yellow-colored product 4-nitrophenolate.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 4-Nitrophenyl acetate (NPA)

  • Synthesized inhibitor compounds

  • Acetazolamide (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of NPA in a minimal amount of acetonitrile or DMSO.

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO. Create a series of dilutions for determining IC50 values.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • A solution of the test compound at various concentrations (or DMSO for control wells).

      • CA enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the inhibitor compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CAIX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CAIX Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization HCO3_H->Intracellular_Alkalinization Metastasis Metastasis Extracellular_Acidosis->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Inhibitor Benzothiophene Sulfonamide Inhibitor Inhibitor->CAIX_Protein

Caption: Role of CAIX in the tumor microenvironment and its inhibition.

Experimental Workflow for Inhibitor Development

Workflow Start This compound Synthesis Synthesis of Sulfonamide Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro CA Inhibition Assay (IC50 Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Workflow for the development of carbonic anhydrase inhibitors.

References

Synthetic Routes to Novel Heterocyclic Compounds from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride as a key starting material. The versatility of this sulfonyl chloride as a scaffold for the construction of diverse heterocyclic systems with potential applications in medicinal chemistry is highlighted.

Introduction

This compound is a reactive intermediate that serves as a valuable building block for the synthesis of a variety of heterocyclic compounds. The presence of the sulfonyl chloride functional group allows for facile reactions with a range of nucleophiles, leading to the formation of sulfonamides and serving as a precursor for various cyclization reactions. The benzothiophene core is a well-established pharmacophore found in numerous biologically active molecules, and its substitution with a chloro and a methyl group offers opportunities for modulating physicochemical and pharmacological properties. This document outlines synthetic pathways to key heterocyclic scaffolds, including sulfonamides and thiazines, derived from this versatile starting material.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Key Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
This compound166964-33-6C₉H₆Cl₂O₂S₂281.18147-148[1]
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide190659-59-7C₉H₈ClNO₂S₂261.75254-257[2]

Table 2: Examples of Novel Heterocyclic Compounds Synthesized

Compound NameMolecular FormulaMolecular Weight ( g/mol )Therapeutic Area (Potential)Reference
N-[3-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-methoxyphenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamideC₂₃H₂₆ClN₃O₃S₂492.07Undisclosed[3]
6-chloro-4-hydroxy-2-methyl-3-(2-pyridyl-carbamoyl)-2H-thieno[2,3-e]1,2-thiazine-1,1-dioxide (analog)C₁₅H₁₂ClN₃O₄S₂ (representative)413.96Anti-inflammatory[4]

Synthetic Pathways and Experimental Protocols

The following section details the synthetic routes to various heterocyclic compounds starting from this compound.

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

The most direct application of the starting sulfonyl chloride is its conversion to the corresponding sulfonamide. This primary sulfonamide can then serve as a versatile intermediate for further elaboration into more complex heterocyclic systems.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran or dichloromethane, is cooled to 0 °C. An excess of aqueous ammonia (e.g., 28-30% solution) or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide as a crystalline solid.[2]

Synthesis of N-Substituted Sulfonamides

The reaction of this compound with various primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) yields a diverse library of N-substituted sulfonamides.

Experimental Protocol: Synthesis of N-[3-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-methoxyphenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamide

To a solution of 3-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane at 0 °C, a solution of this compound (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired N-substituted sulfonamide.[3]

Synthesis of Thieno[2,3-e][2][3]thiazine Derivatives (Proposed Route)

Based on the synthesis of related thieno[3,2-e][2][3]thiazine derivatives, a plausible route to novel thieno[2,3-e][2][3]thiazine compounds can be proposed starting from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. This class of compounds is of interest due to the structural similarity to known anti-inflammatory agents like Chlortenoxicam.[4]

Proposed Synthetic Workflow:

The synthesis would commence with the N-acylation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide with an appropriate acylating agent, for instance, a substituted picolinoyl chloride, in the presence of a base. The resulting N-acylsulfonamide would then undergo a base-mediated intramolecular cyclization, such as a Dieckmann condensation or a similar reaction, to construct the thiazine ring. The specific reaction conditions, including the choice of base and solvent, would need to be optimized to favor the desired cyclization pathway.

G start This compound sulfonamide 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide start->sulfonamide NH3 / Solvent n_acyl N-Acylsulfonamide Intermediate sulfonamide->n_acyl Acyl Chloride / Base thiazine Thieno[2,3-e][2][3]thiazine Derivative n_acyl->thiazine Base-mediated Cyclization

Applications and Future Directions

The synthetic routes detailed in this document provide access to a range of novel heterocyclic compounds based on the 5-Chloro-3-methylbenzo[b]thiophene scaffold. The resulting sulfonamides and their derivatives are of significant interest to the pharmaceutical industry due to their potential to interact with various biological targets.

  • Drug Discovery: The synthesized compounds can be screened for a wide array of biological activities, including but not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The diversity of accessible N-substituted sulfonamides allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

  • Medicinal Chemistry: The 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide core can be further functionalized at the sulfonamide nitrogen or the benzothiophene ring to optimize pharmacokinetic and pharmacodynamic properties.

  • Development of Novel Scaffolds: The exploration of cyclization reactions of the sulfonamide intermediate opens up avenues for the creation of novel polycyclic heterocyclic systems with unique three-dimensional structures, which could lead to the discovery of compounds with novel mechanisms of action.

Further research is warranted to explore the full synthetic potential of this compound and to evaluate the biological activities of the resulting novel heterocyclic compounds.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A This compound B Reaction with Nucleophile (e.g., Amine) A->B C Crude Product B->C D Extraction C->D E Column Chromatography / Recrystallization D->E F Pure Heterocyclic Compound E->F G Spectroscopic Characterization (NMR, MS, IR) F->G H Purity Assessment (HPLC, Elemental Analysis) F->H

signaling_pathway_logic Start Starting Material (this compound) Intermediate1 Key Intermediate (e.g., Sulfonamide) Start->Intermediate1 RouteA Route A: Direct Functionalization Intermediate1->RouteA RouteB Route B: Cyclization Intermediate1->RouteB ProductA Novel Heterocycle A (Acyclic Side Chain) RouteA->ProductA ProductB Novel Heterocycle B (Fused/Spiro Ring) RouteB->ProductB BioAssay Biological Activity Screening ProductA->BioAssay ProductB->BioAssay

References

Application Notes and Protocols for the Use of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a versatile chemical intermediate belonging to the benzothiophene class of heterocyclic compounds. Its inherent structural features, including the reactive sulfonyl chloride group, make it a valuable scaffold for the synthesis of a diverse range of derivatives. While its direct application in commercial agrochemicals is not extensively documented in publicly available literature, the broader classes of benzothiophenes and sulfonamides have demonstrated significant biological activities, including fungicidal, herbicidal, and insecticidal properties. These activities suggest the potential of this compound as a foundational building block for the development of novel agrochemicals.

This document provides an overview of the potential applications of this compound in agrochemical research, along with detailed protocols for the synthesis of its sulfonamide derivatives and methods for evaluating their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 166964-33-6[1][2]
Molecular Formula C₉H₆Cl₂O₂S₂[1][2]
Molecular Weight 281.18 g/mol [2]
Melting Point 147-148 °C[3]
Appearance Powder
Hazard Corrosive[3]

Synthesis of Agrochemical Candidates

The primary reaction pathway for utilizing this compound as a building block involves the synthesis of sulfonamides through its reaction with various primary or secondary amines. This reaction allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize biological efficacy.

A general workflow for the synthesis and evaluation of agrochemical candidates from this building block is outlined below.

Synthesis_Workflow General Workflow for Agrochemical Candidate Development A 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonyl chloride C Sulfonamide Synthesis A->C B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C D N-substituted-5-chloro-3-methylbenzo[b]thiophene- 2-sulfonamide Derivatives C->D E Purification and Characterization (e.g., Crystallization, Chromatography, NMR, MS) D->E F Biological Screening E->F G Fungicidal Activity Assays F->G  Plant Pathogens H Herbicidal Activity Assays F->H  Weed Species I Insecticidal Activity Assays F->I  Pest Insects J Lead Compound Identification G->J H->J I->J K Structure-Activity Relationship (SAR) Studies J->K L Optimization K->L L->C Iterative Synthesis

General workflow for agrochemical candidate development.
Experimental Protocol: General Synthesis of N-substituted-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamides

This protocol describes a general method for the synthesis of sulfonamide derivatives from this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.1 equivalents) in dichloromethane. Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized sulfonamide using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Agrochemical Applications and Biological Activity Screening

While specific data for agrochemicals derived from this compound is scarce, the known activities of related sulfonamides provide a basis for targeted screening.

Fungicidal Activity

Sulfonamides have been investigated for their fungicidal properties against various plant pathogens. Derivatives of this compound could be screened against economically important fungi.

Potential Target Pathogens:

  • Botrytis cinerea (Gray mold)

  • Sclerotinia sclerotiorum (White mold)

  • Pseudoperonospora cubensis (Cucumber downy mildew)

The following diagram illustrates a typical screening process for fungicidal activity.

Fungicidal_Screening Fungicidal Activity Screening Workflow A Synthesized Sulfonamide Derivatives B In Vitro Screening A->B C Mycelial Growth Inhibition Assay (e.g., on PDA plates) B->C D Spore Germination Assay B->D E Determine EC₅₀ Values C->E D->E F In Vivo Screening (on host plants) E->F Promising Candidates G Detached Leaf Assay F->G H Whole Plant Assay (Pot experiments) F->H I Evaluate Disease Severity and Control Efficacy G->I H->I J Lead Compound Selection I->J

References

Application Notes and Protocols for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, properties, and potential applications of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. It includes summarized safety data, detailed application notes in medicinal chemistry, and generalized experimental protocols for its use as a synthetic building block.

Safety Data Sheet Summary

A thorough understanding of the safety profile of a chemical is paramount before its use in any experimental setting. The following tables provide a concise summary of the key safety and physical data for this compound.

Table 1: Chemical Identification and Physical Properties

PropertyValue
CAS Number 166964-33-6
Molecular Formula C₉H₆Cl₂O₂S₂
Molecular Weight 281.18 g/mol [1]
Appearance Solid
Melting Point 147-148°C[1]
Purity ≥98%[2][3]

Table 2: Hazard Identification and First Aid

Hazard StatementPrecautionary Measures and First Aid
H314: Causes severe skin burns and eye damage [4][5][6]Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[5] Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor/physician.
H335: May cause respiratory irritation [4][6]Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4] Response: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Storage & Disposal Storage: Store in a cool, well-ventilated area. Keep container tightly closed. Moisture sensitive. Store under Argon.[5] Disposal: Dispose of contents/container to an approved waste disposal plant.

Application Notes

This compound is a reactive intermediate primarily utilized in the synthesis of novel organic compounds for drug discovery and medicinal chemistry research. The benzo[b]thiophene core is a well-established scaffold in numerous biologically active compounds, and the sulfonyl chloride functional group provides a versatile handle for the introduction of various substituents, most commonly through the formation of sulfonamides.

Antimicrobial Applications

The benzo[b]thiophene scaffold is a promising framework for the development of new antimicrobial agents.[7] Halogenated derivatives, in particular, have shown enhanced activity against a range of bacteria and fungi.[7] While specific antimicrobial data for direct derivatives of this compound are not extensively published, research on structurally similar compounds is encouraging. For instance, certain benzo[b]thiophene derivatives have demonstrated activity against multidrug-resistant Staphylococcus aureus (MRSA).[8] The synthesis of a library of sulfonamide derivatives from the title compound could lead to the discovery of novel antimicrobial candidates.

Anticancer Potential

Substituted benzo[b]thiophenes are a class of compounds with recognized anticancer activity.[6][9][10] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7] Studies on other substituted benzo[b]thiophene sulfonamides have reported significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[9] This suggests that derivatives of this compound are worthy of investigation as potential anticancer agents.

Kinase Inhibitor Scaffolding

The development of kinase inhibitors is a major focus in modern drug discovery for treating cancer and inflammatory diseases.[7] The structural features of this compound make it an attractive starting point for the design of kinase inhibitors. The sulfonyl chloride group can be reacted with a variety of amine-containing fragments to generate a diverse library of sulfonamides. These libraries can then be screened against a panel of kinases to identify potent and selective inhibitors.

Experimental Protocols

The following are generalized protocols for the synthesis of the core benzo[b]thiophene structure and its subsequent conversion to sulfonamides. These should be considered as starting points and may require optimization for specific substrates and scales.

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This protocol describes a method for the synthesis of the core heterocyclic system.

Materials:

  • 1-[(4-Chlorophenyl)thio]-2-propanone

  • Polyphosphoric acid

  • Water

  • Diethyl ether

  • Methanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, add 1-[(4-Chlorophenyl)thio]-2-propanone (e.g., 50 g, 0.25 mol) to polyphosphoric acid (e.g., 300 g).[1]

  • Stir the mixture and gradually heat to 120°C. An exothermic reaction may be observed.[1]

  • Maintain the reaction temperature at 130°C and continue stirring for 1 hour.[1]

  • Allow the reaction mixture to cool to room temperature, then carefully dilute with water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be further purified by stirring in methanol, followed by filtration and concentration of the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.[1]

General Protocol for the Synthesis of Sulfonamides

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Water

  • Brine

  • Anhydrous drying agent (e.g., sodium sulfate)

  • Silica gel for chromatography

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) and the base (2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the stirred, cooled amine solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over the anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • The crude sulfonamide product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the synthetic utility of this compound and its potential role in targeting cellular signaling pathways.

synthesis_workflow cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization Precursor 1-[(4-Chlorophenyl)thio]- 2-propanone Cyclization Cyclization with Polyphosphoric Acid Precursor->Cyclization Core_Product 5-Chloro-3-methylbenzo[b]thiophene Cyclization->Core_Product Sulfonyl_Chloride 5-Chloro-3-methylbenzo[b]thiophene -2-sulfonyl chloride Sulfonamide_Formation Sulfonamide Synthesis Sulfonyl_Chloride->Sulfonamide_Formation Amine Primary or Secondary Amine Amine->Sulfonamide_Formation Final_Product Biologically Active Sulfonamide Derivative Sulfonamide_Formation->Final_Product

Caption: Synthetic workflow from precursor to potentially bioactive sulfonamides.

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor_Kinase->Signaling_Cascade Cellular_Response Cell Proliferation & Survival Signaling_Cascade->Cellular_Response Inhibitor Benzo[b]thiophene-derived Kinase Inhibitor Inhibitor->Signaling_Cascade Inhibition

Caption: General representation of kinase signaling inhibition by a derivative.

References

Application Notes and Protocols for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and utilization of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This compound is a valuable intermediate in the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential kinase inhibitors.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel. As a sulfonyl chloride, this compound is sensitive to environmental conditions and reactive towards certain nucleophiles.

Recommended Storage Conditions

To prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is imperative to keep the compound in a tightly sealed container to protect it from moisture, as sulfonyl chlorides are susceptible to hydrolysis.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to further minimize contact with moisture and atmospheric oxygen. The compound should be stored away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended)Minimizes thermal decomposition. Discoloration may indicate degradation.
Humidity Dry (low humidity environment)Prevents hydrolysis to the corresponding sulfonic acid.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against moisture and oxidation.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light.
Location Well-ventilated, designated chemical storage areaEnsures safety and prevents accumulation of potentially harmful vapors.
Handling Precautions

Due to its corrosive nature, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of sulfonamides, which are present in a wide range of therapeutic agents.[3]

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides through reaction with primary or secondary amines. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and an amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired sulfonamide.

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine in DCM ReactionMix Reaction Mixture (0°C to RT) Amine->ReactionMix SulfonylChloride This compound in DCM SulfonylChloride->ReactionMix Base Triethylamine Base->ReactionMix Quench Quench with NaHCO3 ReactionMix->Quench Extract Extraction Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure Sulfonamide Purify->Product MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Benzothiophene-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

References

Application Notes and Protocols for the Disposal of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the handling and disposal of waste containing 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. This compound is a reactive sulfonyl chloride and requires careful management to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is a corrosive and reactive chemical.[1][2] Understanding its hazards is critical for safe handling and disposal.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][3]

  • Water Reactive: Reacts exothermically, and potentially violently, with water and moisture to produce corrosive hydrochloric acid and sulfuric acid.[1]

  • Incompatible with Bases: Reacts violently with strong bases.[1]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[3]

  • Toxic Fumes: Decomposition or combustion can produce toxic gases such as hydrogen chloride and sulfur oxides (SOx).[1][4]

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive PPE strategy is crucial for handling this compound.[1]

Control Measure Specification
Engineering Controls Work must be conducted in a certified chemical fume hood.[1][5] Ensure eyewash stations and safety showers are readily accessible.[5]
Eye Protection Tightly fitting safety goggles and a face shield are mandatory.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before each use.[1]
Protective Clothing A chemical-resistant lab coat or apron is necessary. For larger quantities, fire/flame-resistant and impervious clothing should be worn.[1]
Respiratory Protection If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[5]

Experimental Protocols for Waste Neutralization (Small-Scale)

This protocol is intended for the neutralization of small quantities of residual this compound waste in a laboratory setting. For larger quantities, professional disposal is required (see Section 3).

Principle: The reactivity of the sulfonyl chloride group is harnessed for its destruction. The compound is carefully reacted with a suitable nucleophile, such as a basic solution, to convert it into a less reactive and water-soluble sulfonate salt.

Materials:

  • Waste this compound

  • An appropriate solvent in which the sulfonyl chloride is soluble (e.g., acetone, THF)

  • Aqueous solution of a base (e.g., 1 M sodium hydroxide or 1 M sodium carbonate)

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) of a suitable size to allow for stirring and potential foaming.

Protocol:

  • Preparation:

    • Don all required PPE and work within a certified chemical fume hood.

    • Prepare an ice bath to cool the reaction vessel.

    • If the sulfonyl chloride waste is a solid, dissolve it in a minimal amount of an appropriate inert solvent.

  • Neutralization:

    • Place the reaction vessel containing the dissolved sulfonyl chloride waste in the ice bath and begin stirring.

    • Slowly and carefully add the aqueous basic solution dropwise to the stirred solution of the sulfonyl chloride waste. Caution: The reaction is exothermic; maintain a slow addition rate to control the temperature.

    • Continue stirring the mixture at a low temperature (0-10 °C) for a recommended period (e.g., 1-2 hours) to ensure the complete reaction of the sulfonyl chloride.

  • Verification and Disposal:

    • After the reaction period, check the pH of the aqueous layer to ensure it is basic, indicating an excess of the neutralizing agent.

    • The resulting mixture, containing the sulfonate salt, can then be disposed of as aqueous waste in accordance with institutional and local regulations.

Disposal of Large Quantities and Contaminated Materials

For larger quantities of this compound waste, or for materials heavily contaminated with it, on-site neutralization is not recommended.

  • Hazardous Waste Classification: Waste containing chlorinated solvents is often classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

  • Professional Disposal: All waste materials, including empty containers, should be disposed of through a licensed hazardous waste disposal company.[4] The preferred disposal method is often incineration by a permitted facility.[7]

  • Packaging and Labeling: Waste should be collected in a closable, labeled container for disposal.[4] Ensure the container is appropriate for corrosive materials.

Visual Diagrams

Workflow for Waste Management

Figure 1. General Workflow for this compound Waste Management cluster_prep Preparation and Handling cluster_decision Waste Assessment cluster_small Small-Scale Neutralization cluster_large Large-Scale Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood decision Small or Large Quantity? fume_hood->decision dissolve Dissolve in Solvent decision->dissolve Small package Package in Labeled Container decision->package Large neutralize Slowly Add Base dissolve->neutralize verify Verify pH neutralize->verify dispose_aqueous Dispose as Aqueous Waste verify->dispose_aqueous contact_ehs Contact EHS/Waste Disposal Service package->contact_ehs dispose_hazardous Dispose as Hazardous Waste contact_ehs->dispose_hazardous

Caption: General Workflow for this compound Waste Management

Decision-Making for Disposal Method

Figure 2. Decision Tree for Disposal of Sulfonyl Chloride Waste start Waste Containing This compound q1 Is it a small, manageable quantity for lab neutralization? start->q1 protocol Follow Small-Scale Neutralization Protocol q1->protocol Yes package Package for Professional Disposal q1->package No q2 Is the container empty? package->q2 rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. q2->rinse Yes dispose_container Dispose of container as hazardous waste. q2->dispose_container No rinse->dispose_container

Caption: Decision Tree for Disposal of Sulfonyl Chloride Waste

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during purification?

A1: this compound is a solid with a melting point of 147-148°C.[1] Its molecular formula is C9H6Cl2O2S2, and its molecular weight is 281.18 g/mol .[1][2] It is classified as a corrosive substance and should be handled with appropriate safety precautions.[1][3] Crucially, as a sulfonyl chloride, it is susceptible to hydrolysis, which is a primary concern during aqueous workups and purification.[4][5]

Q2: What are the most common impurities encountered in the synthesis and reactions of this compound?

A2: Common impurities include:

  • Starting materials: Unreacted 5-chloro-3-methylbenzo[b]thiophene.

  • Hydrolysis product: The corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[6] This is often a significant byproduct if moisture is not rigorously excluded.[4][5]

  • Byproducts from synthesis: Depending on the synthetic route, byproducts such as diaryl sulfones can form, especially if an insufficient excess of the chlorosulfonating agent is used.[4]

  • Residual solvents: Solvents used in the reaction or workup can be retained in the final product.

Q3: My purified this compound has a low melting point and appears as an oil or waxy solid. What could be the issue?

A3: This is a common issue that can arise from several factors:

  • Presence of impurities: Even small amounts of impurities can disrupt the crystal lattice and lower the melting point or prevent crystallization altogether.[6]

  • Residual solvents: Chlorinated solvents, in particular, can be difficult to remove completely and can result in an oily product.[7]

  • Incomplete reaction: The presence of unreacted starting materials can lead to a mixture with a depressed melting point.

To address this, consider further purification by recrystallization from a different solvent system or by column chromatography.[4][8] For oily products, trituration with a non-polar solvent like hexanes can sometimes induce solidification.[6]

Troubleshooting Guides

Problem 1: Low yield after aqueous workup of a reaction involving this compound.
  • Possible Cause: Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Sulfonyl chlorides are reactive and can readily hydrolyze in the presence of water, especially at elevated temperatures or prolonged exposure.[4][9]

  • Solution:

    • Perform the aqueous workup quickly and at low temperatures (e.g., using ice-cold water).[4][5]

    • Ensure the pH of the aqueous layer is acidic during extraction to suppress the solubility of the sulfonic acid byproduct in the organic phase.

    • If possible, use an anhydrous workup procedure.

    • Minimize the time the product is in contact with aqueous solutions.[9]

Problem 2: Difficulty in purifying a sulfonamide derivative of this compound.
  • Possible Cause: The sulfonamide product may have different solubility properties compared to the starting sulfonyl chloride. It may also contain unreacted starting materials or the hydrolyzed sulfonyl chloride.

  • Solution:

    • Recrystallization: This is often an effective method for purifying solid sulfonamides. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[6]

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard technique.[5][8] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[6]

    • Trituration: If the product is an oil, triturating with a solvent in which the sulfonamide is poorly soluble can help to remove impurities and may induce crystallization.[6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number166964-33-6[1][2]
Molecular FormulaC9H6Cl2O2S2[1][2]
Molecular Weight281.18 g/mol [1][2]
Melting Point147-148 °C[1]
AppearanceSolid[1]
HazardCorrosive[1][3]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Solid Derivative
  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of a suitable hot solvent (or solvent mixture) and heat the mixture until the solid completely dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[6]

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).[5][8]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective.[6]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Organic Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of reaction products.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product hydrolysis Hydrolysis of Sulfonyl Chloride start->hydrolysis incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products poor_extraction Inefficient Extraction start->poor_extraction anhydrous Use Anhydrous Conditions hydrolysis->anhydrous low_temp Low Temperature Workup hydrolysis->low_temp optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction chromatography Column Chromatography side_products->chromatography recrystallization Recrystallization side_products->recrystallization ph_adjust Adjust Aqueous pH poor_extraction->ph_adjust

Caption: Troubleshooting logic for purification issues.

References

Improving yield for sulfonamide synthesis from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield for the synthesis of sulfonamides from 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of a sulfonamide from this compound?

The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, which displaces the chloride and forms a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in sulfonamide synthesis can stem from several factors. The most common issues include:

  • Hydrolysis of the sulfonyl chloride: this compound is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. This can be caused by moisture in the solvent, reagents, or glassware.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.

  • Side reactions: Undesired side reactions can consume the starting material or the product.

  • Product loss during workup and purification: The desired sulfonamide may be lost during extraction, washing, or crystallization steps.

Q3: How can I minimize the hydrolysis of my sulfonyl chloride?

To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1] This can be achieved by:

  • Using anhydrous solvents.

  • Drying all glassware in an oven before use.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon.

Q4: What are suitable solvents and bases for this reaction?

A variety of solvents and bases can be used, and the optimal choice may depend on the specific amine being used.

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.

  • Bases: Organic bases like triethylamine (TEA) and pyridine are often employed to scavenge the HCl produced during the reaction. Inorganic bases such as potassium carbonate can also be used, particularly in biphasic systems.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the sulfonyl chloride and the formation of the sulfonamide product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Hydrolysis of sulfonyl chloride: Starting material has been deactivated by water.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Inactive amine: The amine used is of poor quality or has degraded.Use a fresh bottle of the amine or purify it before use.
Low reaction temperature: The reaction is too slow at the current temperature.Gradually increase the reaction temperature while monitoring for side product formation with TLC.
Multiple Spots on TLC (Side Products) Reaction with difunctional amines: If the amine has other nucleophilic groups, side reactions can occur.Protect other functional groups on the amine before the reaction.
Self-condensation of the sulfonyl chloride: This can occur under certain conditions.Optimize the reaction temperature and the rate of addition of the sulfonyl chloride.
Reaction with solvent: Some solvents may react with the sulfonyl chloride.Choose an inert solvent like DCM or THF.
Difficulty in Product Isolation Product is soluble in the aqueous layer: The sulfonamide has some water solubility, leading to loss during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer.
Emulsion formation during extraction: This can trap the product at the interface of the organic and aqueous layers.Add brine to help break the emulsion. If that fails, filtration through Celite may be necessary.
Product oiling out during crystallization: The product does not form crystals from the chosen solvent system.Try different solvent systems for recrystallization. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) often works well.

Optimizing Reaction Conditions - Data Presentation

The following table provides representative data on how varying reaction conditions can impact the yield of a typical sulfonamide synthesis. While this data is for a model reaction, the trends are generally applicable to the synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (1.5)DCM0 to RT475
2Triethylamine (1.5)THF0 to RT472
3Pyridine (2.0)DCM0 to RT485
4K₂CO₃ (2.0)AcetonitrileRT1268
5Triethylamine (1.5)DCMRT488
6Triethylamine (1.5)DCM0 to RT1292

Note: This data is illustrative and actual yields may vary depending on the specific amine and experimental setup.

Experimental Protocols

General Protocol for the Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to afford the pure sulfonamide.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Amine and Base in Anhydrous DCM B Cool to 0 °C A->B D Add Sulfonyl Chloride Dropwise B->D C Prepare Sulfonyl Chloride Solution C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with DCM F->G H Wash with HCl, NaHCO3, Brine G->H I Dry Organic Layer H->I J Concentrate I->J K Recrystallization J->K L Pure Sulfonamide K->L

Caption: Experimental workflow for sulfonamide synthesis.

Reaction Pathway

reaction_pathway sulfonyl_chloride This compound intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate base Base (e.g., Triethylamine) byproduct HCl Salt of Base base->byproduct Neutralization product Sulfonamide Product intermediate->product Chloride Elimination

Caption: General reaction pathway for sulfonamide formation.

References

Technical Support Center: Hydrolysis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Sulfonic Acid Product

Potential CauseRecommended Troubleshooting Steps
Incomplete Hydrolysis: The reaction may not have gone to completion.- Increase Reaction Time: Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR). - Elevate Temperature: Gently increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions. - Optimize pH: Ensure the pH of the reaction medium is optimal for hydrolysis. For sulfonyl chlorides, hydrolysis can be accelerated under basic conditions.
Degradation of Starting Material: this compound can be sensitive to prolonged exposure to harsh conditions.- Control Temperature: Maintain a controlled and moderate temperature throughout the reaction. - Minimize Reaction Time: Aim for the shortest reaction time necessary for complete conversion.
Side Reactions: Competing reactions may be consuming the starting material or the product.- Identify Side Products: Use analytical techniques such as LC-MS or GC-MS to identify the structures of major impurities. - Modify Reaction Conditions: Based on the identified side products, adjust the reaction conditions (e.g., temperature, pH, solvent) to minimize their formation.

Issue 2: Presence of Unexpected Impurities in the Final Product

Potential Side ProductProposed MechanismMitigation Strategies
Dimerization/Polymerization Products: Self-condensation of the starting material or reactive intermediates.Under certain conditions, the sulfonyl chloride may react with another molecule of the benzothiophene, leading to the formation of dimers or oligomers.- Use Dilute Conditions: Perform the reaction at a lower concentration to reduce the likelihood of intermolecular reactions. - Control Temperature: Avoid excessive heat, which can promote polymerization.
Ring-Opened Products: Cleavage of the thiophene ring.Although less common under simple hydrolysis, harsh conditions (e.g., strong acids/bases, high temperatures) could potentially lead to the opening of the benzothiophene ring system.- Use Mild Reaction Conditions: Employ moderate pH and temperature. - Avoid Strong Oxidizing or Reducing Agents: Unless desired, exclude reagents that could promote ring cleavage.
Chlorinated Byproducts: Further chlorination on the aromatic ring.If a source of active chlorine is present (e.g., from decomposition or impurities in reagents), electrophilic aromatic substitution on the benzothiophene ring could occur.- Use High-Purity Reagents: Ensure all starting materials and solvents are free from chlorine-containing impurities. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might generate reactive chlorine species.
Oxidized Byproducts: Oxidation of the methyl group.The methyl group on the thiophene ring could be susceptible to oxidation to a carboxylic acid, particularly if oxidizing conditions are inadvertently introduced.- Degas Solvents: Use degassed solvents to remove dissolved oxygen. - Inert Atmosphere: Perform the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the hydrolysis of this compound?

The primary and expected product is 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acid. The hydrolysis reaction involves the substitution of the chloride atom on the sulfonyl group with a hydroxyl group from water.

Q2: What are the optimal conditions for achieving a clean and high-yield hydrolysis?

Optimal conditions can vary, but a good starting point is to perform the reaction in an aqueous solvent system at a controlled, moderate temperature (e.g., room temperature to 50°C). The pH can be adjusted to be slightly basic to facilitate the reaction, but strongly basic conditions should be avoided to minimize potential side reactions. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.

Q3: How can I monitor the progress of the hydrolysis reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (sulfonyl chloride) from the product (sulfonic acid). The sulfonic acid, being more polar, will have a lower Rf value.

  • HPLC: A reverse-phase HPLC method can be developed to quantify the disappearance of the starting material and the appearance of the product.

Q4: What are the purification methods for the resulting sulfonic acid?

The purification of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acid can be achieved through several methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A polar mobile phase will be required to elute the sulfonic acid.

  • Acid-Base Extraction: The acidic nature of the product allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure sulfonic acid.

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and potential chemical transformations, the following diagrams are provided.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sulfonyl Chloride in appropriate solvent mix Combine reactants at controlled temperature start->mix reagents Prepare aqueous solution (e.g., water, buffer) reagents->mix monitor Monitor reaction progress (TLC, HPLC) mix->monitor quench Quench reaction (if necessary) monitor->quench Reaction complete extract Product Extraction quench->extract purify Purification (Recrystallization, Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A general experimental workflow for the hydrolysis of this compound.

Side_Reactions cluster_products Potential Products start This compound desired Desired Product: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acid start->desired Hydrolysis (H2O) dimer Side Product: Dimer/Polymer start->dimer Self-Condensation ring_opened Side Product: Ring-Opened Species start->ring_opened Harsh Conditions chlorinated Side Product: Further Chlorinated Byproduct start->chlorinated Presence of Cl+ source oxidized Side Product: Oxidized Methyl Group start->oxidized Oxidizing Conditions

Caption: Potential reaction pathways during the hydrolysis, including the desired reaction and possible side reactions.

Stability of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in various solvents. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like most sulfonyl chlorides, the primary degradation pathway is solvolysis, particularly hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and susceptible to attack by nucleophiles. Protic solvents, such as water and alcohols, will react to form the corresponding sulfonic acid or sulfonate ester, respectively, releasing hydrochloric acid (HCl) as a byproduct.[1][2]

Q2: Which solvents are recommended for dissolving and handling this compound?

A2: Anhydrous aprotic solvents are strongly recommended to minimize degradation. Suitable options include:

  • For reactions: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), 1,4-Dioxane, Toluene.

  • For analysis (e.g., NMR): Deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆).[3] It is crucial to use solvents with very low water content.

Q3: My stored this compound has turned yellow. Is it still usable?

A3: Discoloration often indicates some level of decomposition.[4] This can be caused by slow hydrolysis from atmospheric moisture or by exposure to light or heat. While a slight color change may not significantly impact reactions where the reagent is used in excess, for sensitive or stoichiometric applications, it is highly advisable to use a fresh or purified supply for reproducible results. The presence of degradation products like the sulfonic acid could interfere with your reaction.[5]

Q4: What are the optimal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container to prevent moisture ingress.[6] It is best kept in a cool, dark, and dry place, such as a desiccator, under an inert atmosphere (e.g., argon or nitrogen).[7]

Q5: Can I use an aqueous workup for a reaction involving this sulfonyl chloride?

A5: While sulfonyl chlorides are reactive towards water, an aqueous workup can be performed if done correctly and quickly.[1][5] The reaction mixture should be quenched by carefully adding it to ice-cold water or a cold, weak basic solution (like sodium bicarbonate) to neutralize the generated HCl. The product should then be extracted into an appropriate organic solvent without delay to minimize contact time with the aqueous phase and prevent significant hydrolysis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product (e.g., sulfonamide, sulfonate ester) Degradation of the starting sulfonyl chloride due to wet solvent or reagents.Ensure all solvents and reagents are anhydrous. Use freshly opened bottles of high-purity solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
Hydrolysis of the product during aqueous workup.Perform the workup at low temperatures (0-5 °C) and as rapidly as possible. Use a saturated brine solution to aid phase separation and reduce the solubility of the organic product in the aqueous layer.[1]
The sulfonyl chloride has degraded during storage.Check the appearance of the starting material. If significant discoloration is observed, consider purifying it (if possible) or using a fresh batch.[4]
Multiple unexpected spots on TLC or peaks in HPLC/LC-MS analysis Formation of the corresponding sulfonic acid from hydrolysis.The sulfonic acid is a common impurity. It is highly polar and will typically have a much lower Rf on a normal-phase TLC plate. Its presence can be confirmed by LC-MS.
Reaction with a nucleophilic solvent (e.g., using methanol as a solvent leads to the methyl sulfonate ester).Always use non-nucleophilic, aprotic solvents for reactions unless the solvent is the intended reactant.
Reaction mixture becomes highly acidic and side reactions are observed Liberation of HCl gas during the reaction due to degradation or reaction with nucleophiles.Add a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to the reaction mixture to act as an acid scavenger. This is standard practice for most sulfonylation reactions.

Stability Data Overview

While specific kinetic data for the stability of this compound in various solvents is not widely published, a stability study can be performed to quantify its degradation rate. The table below is an illustrative example of how such data would be presented.

Table 1: Illustrative Stability of this compound (% remaining) after 24 hours at 25°C

SolventWater Content% Remaining (Illustrative)Primary Degradation Product
Acetonitrile (ACN)Anhydrous (<50 ppm H₂O)>99%N/A
Dichloromethane (DCM)Anhydrous (<50 ppm H₂O)>99%N/A
Tetrahydrofuran (THF)Anhydrous (<50 ppm H₂O)>98% (Note: Check for peroxides)N/A
Methanol (MeOH)Anhydrous (<100 ppm H₂O)<5%5-Chloro-3-methylbenzo[b]thiophene-2-sulfonate, methyl ester
ACN / Water (9:1)10% v/v<20%5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic acid

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability via HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • In separate vials, add a precise volume of the stock solution to the solvents being tested (e.g., DCM, THF, Methanol, ACN/Water mixtures). Ensure the final concentration is suitable for HPLC analysis.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each sample into an HPLC system to determine the initial peak area of the sulfonyl chloride.

    • Store the vials at a constant temperature (e.g., 25°C), protected from light.

    • Inject aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).[8]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Quantification: Calculate the percentage of the sulfonyl chloride remaining at each time point by comparing its peak area to the T=0 peak area. Identify degradation products by their retention times and, if possible, by LC-MS analysis.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting experiments where the stability of the sulfonyl chloride is .

G Troubleshooting Workflow: Sulfonyl Chloride Reaction Failure start Low Yield or Unexpected Byproducts check_reagent 1. Check Starting Material (Purity, Age, Color) start->check_reagent is_reagent_bad Discolored or Old? check_reagent->is_reagent_bad check_conditions 2. Review Reaction Conditions are_solvents_dry Solvents/Reagents Anhydrous? check_conditions->are_solvents_dry check_workup 3. Analyze Workup Procedure is_workup_fast Workup Fast & Cold? check_workup->is_workup_fast is_reagent_bad->check_conditions No use_fresh Use Fresh/Purified Reagent & Repeat is_reagent_bad->use_fresh Yes success Problem Resolved use_fresh->success dry_solvents Dry Solvents/Reagents & Repeat are_solvents_dry->dry_solvents No is_base_used Acid Scavenger Used? are_solvents_dry->is_base_used Yes dry_solvents->success is_base_used->check_workup Yes add_base Add Non-Nucleophilic Base (e.g., Pyridine) & Repeat is_base_used->add_base No add_base->success optimize_workup Optimize Workup (Fast, <5°C) & Repeat is_workup_fast->optimize_workup No failure Problem Persists (Consult Further) is_workup_fast->failure Yes optimize_workup->success

Caption: Troubleshooting workflow for reactions involving sulfonyl chlorides.

References

Optimizing reaction conditions for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the electrophilic aromatic substitution of 5-Chloro-3-methylbenzo[b]thiophene with chlorosulfonic acid. This reaction is typically performed at low temperatures to control its exothermic nature.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of the product during workup due to hydrolysis, and the formation of side products such as diaryl sulfones. Careful control of reaction temperature, reagent stoichiometry, and moisture-free conditions are crucial.

Q3: I am observing a significant amount of an insoluble byproduct. What could it be and how can I avoid it?

A3: A common insoluble byproduct in chlorosulfonation reactions is the corresponding diaryl sulfone. This side reaction is favored when an insufficient excess of the chlorosulfonating agent is used. To minimize its formation, ensure that the 5-Chloro-3-methylbenzo[b]thiophene is added to an excess of chlorosulfonic acid, maintaining the acid as the solvent and reagent in excess throughout the addition.

Q4: My final product appears to be impure, with signs of decomposition. What are the best practices for purification?

A4: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. For purification, recrystallization from a dry, non-polar solvent is recommended. It is imperative that all glassware is thoroughly dried, and exposure to atmospheric moisture is minimized. In some instances, if the crude product is of sufficient purity, it can be used directly in the subsequent reaction step to avoid losses during purification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Deactivated chlorosulfonic acid due to moisture.1. After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for a longer period. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 40-50°C) can be cautiously applied if necessary. 2. Use a fresh, unopened bottle of chlorosulfonic acid. Ensure all glassware is oven-dried before use.
Formation of a Dark, Tarry Reaction Mixture Overheating during the addition of the benzo[b]thiophene or during a heating phase. This can lead to polymerization and other side reactions.Maintain a low temperature (0-5°C) during the addition of the substrate. If heating is required, do so gradually and monitor the reaction closely.
Product Hydrolysis During Workup The sulfonyl chloride is sensitive to water, and prolonged contact with aqueous media during workup will lead to the formation of the sulfonic acid.Perform the aqueous workup as quickly as possible, using ice-cold water. Ensure efficient separation of the organic and aqueous layers. Minimize the time the product is in contact with any aqueous solution.
Difficulty in Isolating the Product After Quenching The product may not precipitate cleanly from the aqueous mixture, or it may form an oil.Ensure the reaction mixture is poured onto a large excess of crushed ice to keep the temperature low and facilitate precipitation. If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Extraction with a suitable organic solvent (e.g., dichloromethane) may be necessary if precipitation is unsuccessful.
Co-purification of Diaryl Sulfone Byproduct The diaryl sulfone can have similar solubility properties to the desired sulfonyl chloride, making purification by recrystallization challenging.If the diaryl sulfone is a significant impurity, column chromatography on silica gel may be required for separation. Using a sufficient excess of chlorosulfonic acid in the reaction should minimize its formation in the first place.

Experimental Protocols

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This is the necessary starting material for the synthesis of the target sulfonyl chloride.

Parameter Value
Reactants 1-[(4-Chlorophenyl)thio]-2-propanone, Polyphosphoric acid
Temperature Gradually raised to 120°C, then maintained at 130°C
Reaction Time 1 hour at 130°C
Workup Dilution with water, extraction with diethyl ether
Purification Concentration of the organic phase, followed by stirring the residue in methanol and filtration.
Typical Yield ~40%
Synthesis of this compound
Parameter Value
Reactant 5-Chloro-3-methylbenzo[b]thiophene
Reagent Chlorosulfonic acid (typically 4-5 equivalents)
Solvent Chlorosulfonic acid (used in excess) or an inert solvent like dichloromethane
Temperature 0-5°C during addition, then warming to room temperature
Reaction Time 2-4 hours at room temperature (monitor by TLC)
Workup The reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration and washed with cold water.
Purification Recrystallization from a dry, non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate).

Visual Guides

experimental_workflow cluster_start Starting Material Synthesis cluster_reaction Chlorosulfonation Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start 5-Chloro-3-methylbenzo[b]thiophene reaction React with excess Chlorosulfonic Acid (0-5°C -> RT) start->reaction Add to reagent workup Quench on ice Filter precipitate reaction->workup After completion purification Recrystallization (anhydrous solvent) workup->purification Crude product product This compound purification->product Pure product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_logic start Low Yield? check_hydrolysis Signs of Hydrolysis? (e.g., acidic impurities) start->check_hydrolysis Yes check_byproduct Insoluble Byproduct Present? start->check_byproduct Yes check_conversion Starting Material Remaining? start->check_conversion Yes solution_hydrolysis Improve Workup: - Faster procedure - Colder temperatures - Anhydrous conditions check_hydrolysis->solution_hydrolysis Yes solution_byproduct Optimize Reaction: - Increase excess of  chlorosulfonic acid - Control addition rate check_byproduct->solution_byproduct Yes solution_conversion Modify Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Use fresh reagents check_conversion->solution_conversion Yes

Caption: Troubleshooting logic for addressing low reaction yields.

Removing unreacted 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. The information provided is designed to address common issues encountered during the removal of the unreacted sulfonyl chloride from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How can I quench the unreacted this compound in my reaction mixture?

A1: Unreacted this compound can be effectively quenched by converting it to the corresponding sulfonic acid, which is more easily separated. This is typically achieved by adding water or an aqueous basic solution to the reaction mixture. The sulfonyl chloride hydrolyzes to form 5-chloro-3-methylbenzo[b]thiophene-2-sulfonic acid. Using a mild base, such as aqueous sodium bicarbonate or sodium carbonate, will form the sodium salt of the sulfonic acid, which has significantly higher aqueous solubility.

Q2: My desired product is sensitive to water or basic conditions. What are my options?

A2: If your product is sensitive to aqueous workups, you can quench the unreacted sulfonyl chloride using a non-aqueous method. One common approach is to add a stoichiometric amount of a primary or secondary amine, such as n-butylamine or morpholine, to the reaction mixture. This will convert the sulfonyl chloride into a sulfonamide, which can then be separated from your desired product by chromatography or crystallization. Alternatively, quenching with an alcohol in the presence of a non-nucleophilic base will form a sulfonate ester, which can also be removed chromatographically.

Q3: How do I remove the 5-chloro-3-methylbenzo[b]thiophene-2-sulfonic acid byproduct from my organic product?

A3: The sulfonic acid byproduct is significantly more polar than the parent sulfonyl chloride and most organic products. After quenching, the sulfonic acid or its salt can be efficiently removed by performing an aqueous extraction. Washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) will ensure the sulfonic acid is in its salt form, maximizing its partitioning into the aqueous layer.[1] Subsequent washes with water and brine will help remove any remaining water-soluble impurities.

Q4: What is the best way to purify my product after removing the unreacted sulfonyl chloride?

A4: The choice of purification method depends on the properties of your desired product.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[2] Common solvents for the recrystallization of sulfonamides and related compounds include ethanol, methanol, ethyl acetate, and solvent mixtures like ethyl acetate/hexanes or dichloromethane/petroleum ether.

  • Flash Column Chromatography: If your product is an oil or does not crystallize easily, silica gel column chromatography is a versatile purification technique.[2] The polarity of the eluent can be adjusted to achieve optimal separation of your product from any remaining impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of desired product after workup. Hydrolysis of the sulfonyl chloride starting material before or during the reaction.[2]Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Product degradation during aqueous workup.Minimize the time the reaction mixture is in contact with aqueous acid or base. Use cold solutions during the workup to reduce the rate of potential decomposition.
Presence of sulfonic acid in the final product. Incomplete extraction of the sulfonic acid byproduct.Increase the number of aqueous basic washes. Ensure the pH of the aqueous layer is basic to fully deprotonate the sulfonic acid.
Difficulty in separating the product from the sulfonamide byproduct (from amine quench). Similar polarities of the product and the sulfonamide.Optimize the chromatographic conditions (e.g., gradient elution, different solvent system). Consider using a different quenching amine to alter the polarity of the resulting sulfonamide.
Product oils out during recrystallization. The chosen solvent is not ideal for crystallization.Experiment with different solvent systems. A solvent pair (one in which the compound is soluble and one in which it is insoluble) often works well. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Unreacted Sulfonyl Chloride

This protocol is suitable for reactions where the desired product is stable to water and mild aqueous base.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring. Continue stirring for 30-60 minutes to ensure complete hydrolysis of the unreacted this compound.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).

    • Water (2 x volume of organic layer).

    • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Non-Aqueous Quench and Purification

This protocol is recommended for products that are sensitive to aqueous conditions.

  • Quenching: Cool the reaction mixture to 0 °C. Add a slight excess (1.1 equivalents relative to the excess sulfonyl chloride) of a simple amine (e.g., n-butylamine) dropwise. Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the sulfonyl chloride.

  • Concentration: Remove the reaction solvent under reduced pressure.

  • Purification: Directly purify the resulting residue by flash column chromatography on silica gel. The sulfonamide byproduct formed is typically more polar than the desired product and can be separated by selecting an appropriate eluent system.

Visualizations

experimental_workflow_aqueous reaction Reaction Mixture (with unreacted sulfonyl chloride) quench Quench (aq. NaHCO3, 0 °C) reaction->quench extraction Liquid-Liquid Extraction (Organic Solvent/Water) quench->extraction organic_layer Organic Layer (Product) extraction->organic_layer aqueous_layer Aqueous Layer (Sulfonic Acid Salt) extraction->aqueous_layer wash Wash (H2O, Brine) organic_layer->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization or Chromatography) concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for aqueous workup.

experimental_workflow_nonaqueous reaction Reaction Mixture (with unreacted sulfonyl chloride) quench Quench (Amine, 0 °C to RT) reaction->quench concentrate Concentrate quench->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product byproduct Sulfonamide Byproduct chromatography->byproduct

Caption: Experimental workflow for non-aqueous workup.

References

Challenges in the scale-up synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Chlorosulfonation of 5-Chloro-3-methylbenzo[b]thiophene

Problem 1: Low Yield of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Possible CauseSuggested Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure completion. Extend the reaction time if necessary. - Temperature: Ensure the reaction temperature is maintained, as low temperatures can slow down the reaction rate. Gradual warming might be required after the initial addition.
Degradation of Starting Material or Product - Temperature Control: The reaction with chlorosulfonic acid is highly exothermic. Add the 5-chloro-3-methylbenzo[b]thiophene portion-wise to the cooled chlorosulfonic acid to maintain a low temperature (0-5 °C) and prevent charring. - Moisture: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosulfonic acid and the sulfonyl chloride product.
Formation of Side Products (e.g., Disulfonated Species) - Stoichiometry: Use a controlled excess of chlorosulfonic acid (typically 3-5 equivalents). A large excess can lead to the formation of disulfonated byproducts.
Product Loss During Work-up - Quenching: The reaction mixture should be quenched by carefully and slowly pouring it onto crushed ice with vigorous stirring. This helps to precipitate the sulfonyl chloride and minimizes hydrolysis. - Extraction: If the product is extracted, use a cold, non-polar organic solvent to minimize the solubility of the product in the aqueous layer.

Problem 2: High Impurity Profile in the Sulfonyl Chloride Intermediate

Possible CauseSuggested Solution
Presence of Sulfonic Acid Impurity - Incomplete Chlorination: This can result from insufficient chlorosulfonic acid or reaction time. - Hydrolysis during Work-up: Ensure the work-up is performed quickly and at low temperatures. Wash the organic extracts with cold brine to remove residual water.
Formation of Regioisomers - Reaction Conditions: The regioselectivity of the chlorosulfonation of benzothiophenes can be influenced by the reaction conditions. Ensure consistent temperature and addition rates. While the 2-position is generally favored, deviations can occur.
Residual Starting Material - Reaction Monitoring: Use TLC or HPLC to confirm the consumption of the starting material before quenching the reaction.
Stage 2: Amidation of this compound

Problem 1: Low Yield of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Possible CauseSuggested Solution
Hydrolysis of the Sulfonyl Chloride - Anhydrous Conditions: Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere.
Incomplete Reaction - Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Gentle heating may be required for less reactive amines, but this should be balanced against the risk of side reactions. - Stoichiometry of Amine: Use a slight excess of the amine or ammonia source to ensure the complete conversion of the sulfonyl chloride.
Formation of Disulfonamide (if a primary amine is used) - Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.
Product Loss During Purification - Recrystallization: Choose an appropriate solvent system for recrystallization to minimize the solubility of the product in the cold solvent. Test a range of solvents to find the optimal one.

Problem 2: Difficult Purification of the Final Product

Possible CauseSuggested Solution
Co-precipitation of Impurities - Recrystallization Technique: If impurities co-crystallize with the product, a second recrystallization using a different solvent system may be necessary. - Activated Carbon: For colored impurities, treatment with activated carbon before the final filtration in recrystallization can be effective.[1]
Product is an Oil or Fails to Crystallize - High Impurity Level: If the product "oils out," it may be due to a high level of impurities.[1] Purify the crude product by column chromatography before attempting recrystallization.[1] - Residual Solvent: Ensure all solvent is removed under a high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the chlorosulfonation of 5-chloro-3-methylbenzo[b]thiophene on a large scale?

A1: Temperature control is the most critical parameter. The reaction is highly exothermic, and poor temperature control can lead to the degradation of the starting material and product, as well as the formation of unwanted side products. The addition of the benzothiophene to the chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C).

Q2: I am observing the formation of a significant amount of 5-chloro-3-methylbenzo[b]thiophene-2-sulfonic acid as a byproduct. What is the likely cause?

A2: The formation of the sulfonic acid is typically due to the hydrolysis of the sulfonyl chloride intermediate. This can happen if there is moisture in the starting materials or solvents, or during the work-up if the quenching and extraction are not performed at a low temperature and quickly.

Q3: What are the common challenges in the purification of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide at scale?

A3: The primary challenges are removing unreacted sulfonyl chloride, the corresponding sulfonic acid, and any disulfonated byproducts. Recrystallization is the most common method, but finding a suitable solvent that provides good recovery and high purity can be challenging. Column chromatography is often not feasible for large-scale purification, so optimizing the crystallization process is key.

Q4: Can I use aqueous ammonia for the amidation step?

A4: Yes, aqueous ammonia can be used. However, the reaction needs to be carefully controlled as the sulfonyl chloride can also hydrolyze in the presence of water. Often, the reaction is performed in a biphasic system or by using a large excess of concentrated aqueous ammonia to favor the amidation reaction over hydrolysis. Using ammonia gas dissolved in an anhydrous organic solvent is an alternative that minimizes the risk of hydrolysis.

Q5: My final product has a persistent color. How can I remove it?

A5: A persistent color often indicates the presence of minor, highly colored impurities.[1] An effective method to remove such impurities is to dissolve the crude product in a suitable solvent and treat it with activated carbon before filtering and recrystallizing.[1]

Data Presentation

Table 1: Representative Yield and Purity Data for Scale-Up Chlorosulfonation

The following table summarizes typical yield and purity data for the chlorosulfonation of an aryl substrate at different scales, adapted from a continuous synthesis model.[2][3] This data is representative of the challenges faced during the scale-up of such reactions.

Scale (Starting Material)Reaction Time (h)Isolated Yield (%)Product Purity (LCAP, %)
1 g (Batch)48595
50 g (Batch)6.57892
500 g (Continuous Flow)127290

LCAP = Liquid Chromatography Area Percent

Table 2: Representative Yield and Purity Data for Amidation

This table provides representative data for the amidation of an aryl sulfonyl chloride. Yields can vary based on the specific conditions and the purity of the starting sulfonyl chloride.

Scale (Sulfonyl Chloride)Amine SourceSolventYield (%)Purity by HPLC (%)
1 gNH₃ in DioxaneDioxane92>98
50 gAqueous NH₄OHToluene85>97
500 gAqueous NH₄OHToluene82>97

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Protocol)

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[4]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition: Dissolve 5-chloro-3-methylbenzo[b]thiophene (1 equivalent) in a minimal amount of dry dichloromethane. Add this solution dropwise to the cold chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid under a vacuum to yield the crude this compound. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Protocol 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (Representative Protocol)

This protocol is a general procedure for the amidation of sulfonyl chlorides.[5]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dioxane.

  • Amidation: Cool the solution to 0-5 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in dioxane/THF (2-3 equivalents) dropwise. Alternatively, concentrated aqueous ammonium hydroxide (a large excess) can be used.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Work-up: If using anhydrous ammonia, evaporate the solvent. If using aqueous ammonia, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield in Chlorosulfonation

G Troubleshooting Low Yield in Chlorosulfonation start Low Yield of Sulfonyl Chloride check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_temp Review Temperature Control start->check_temp check_workup Examine Work-up Procedure start->check_workup incomplete Incomplete Reaction? check_completion->incomplete degradation Degradation/Charring? check_temp->degradation hydrolysis Hydrolysis to Sulfonic Acid? check_workup->hydrolysis solution_time Increase Reaction Time or Temperature incomplete->solution_time Yes solution_temp Improve Cooling During Addition / Slower Addition degradation->solution_temp Yes solution_workup Quench at Low Temp / Use Anhydrous Reagents hydrolysis->solution_workup Yes

Caption: Troubleshooting workflow for low yield in the chlorosulfonation step.

Signaling Pathway: Inhibition of Carbonic Anhydrase

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which are known inhibitors of carbonic anhydrases (CAs).[6][7][8][9] Several isoforms of CA are associated with diseases, including cancer (e.g., hCA IX and XII).

G Mechanism of Carbonic Anhydrase Inhibition cluster_CA Carbonic Anhydrase (e.g., hCA IX) cluster_effects Downstream Cellular Effects compound 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide inhibition Inhibition compound->inhibition ca_enzyme CA Enzyme (Zinc Center) reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ ca_enzyme->reaction Catalyzes ph_regulation Disruption of pH Homeostasis reaction->ph_regulation Blocked inhibition->ca_enzyme hypoxia Reduced Survival in Hypoxic Conditions ph_regulation->hypoxia apoptosis Induction of Apoptosis hypoxia->apoptosis

Caption: Signaling pathway of carbonic anhydrase inhibition by sulfonamides.

References

Technical Support Center: Reactions Involving 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in synthesis applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for handling and storing this compound?

A1: this compound is a moisture-sensitive and corrosive compound.[1] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn during handling.

Q2: What is the most common side reaction to be aware of when using this sulfonyl chloride?

A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group (-SO₂Cl) to the corresponding sulfonic acid (-SO₂OH). This occurs when the compound is exposed to water, including atmospheric moisture.[2] The presence of the sulfonic acid byproduct can complicate purification and lower the yield of the desired sulfonamide.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the experiment.[2] This can be achieved by:

  • Using anhydrous solvents.

  • Thoroughly drying all glassware before use.

  • Running the reaction under an inert atmosphere (nitrogen or argon).

  • Using freshly opened or properly stored this compound.

Q4: What is a general procedure for quenching a reaction involving this sulfonyl chloride?

A4: A common method for quenching reactions with sulfonyl chlorides is to slowly add the reaction mixture to ice-cold water or a saturated aqueous solution of a mild base like sodium bicarbonate. This will hydrolyze any remaining sulfonyl chloride and neutralize any acidic byproducts, such as HCl, that may have formed.

Troubleshooting Guides

Below are common issues encountered during the workup of reactions with this compound and their potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Hydrolysis of the starting sulfonyl chloride.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2]
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS. Consider increasing the reaction time or temperature if necessary.
Product loss during workup.Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent the desired product from remaining in the aqueous phase.
Oily or Gummy Product After Workup Presence of the sulfonic acid byproduct.The sulfonic acid is typically more polar and water-soluble than the desired sulfonamide. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) during the extraction can help remove it.
Residual chlorinated solvents.Even after evaporation, residual chlorinated solvents can result in an oily product. Try co-evaporation with a more volatile, non-chlorinated solvent like toluene or drying under high vacuum for an extended period.
Difficulty in Product Purification/Crystallization Presence of unreacted starting materials or byproducts.Perform an initial purification step, such as a silica gel plug, to remove major impurities before attempting crystallization.
Inappropriate crystallization solvent.Screen a variety of solvents or solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below for the desired product.
Formation of Multiple Products Over-reaction or side reactions.If reacting with a primary amine, bis-sulfonylation can occur. Use a controlled stoichiometry of the amine and add the sulfonyl chloride slowly to the amine solution at a reduced temperature (e.g., 0 °C).[2]

Experimental Protocols

General Workup Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the workup and purification of a sulfonamide synthesized from this compound and a primary or secondary amine.

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of the desired sulfonamide. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • 1 M HCl (to remove any unreacted amine).

    • Saturated aqueous NaHCO₃ solution (to remove the sulfonic acid byproduct and any residual acid).

    • Brine (to remove the bulk of the water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Visualizations

Workup_Troubleshooting_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Reaction Reaction Mixture (Post-Reaction) Quench Quench (Ice-Water) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Crude Crude Product Dry->Crude Analysis Analyze Purity (TLC, LC-MS) Crude->Analysis Pure Pure Product Analysis->Pure High Purity LowYield Low Yield? Analysis->LowYield Low Yield Impure Impure? Analysis->Impure Low Purity Purify Purification (Crystallization/Chromatography) Purify->Analysis CheckConditions Check Anhydrous Conditions LowYield->CheckConditions OptimizeWorkup Optimize Extraction/Wash LowYield->OptimizeWorkup Impure->Purify OptimizePurification Optimize Purification Impure->OptimizePurification

Caption: A workflow diagram for the workup and troubleshooting of reactions involving this compound.

Signaling_Pathway A This compound C Sulfonamide Product A->C Reaction D HCl byproduct A->D G Sulfonic Acid byproduct A->G Moisture B Amine Nucleophile (Primary or Secondary) B->C E Base (e.g., Pyridine, Et3N) E->C Scavenges HCl F Hydrolysis (Side Reaction with H2O)

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of Substituted Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene scaffolds are significant structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise characterization of these molecules is paramount for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to elucidating the structure and purity of benzo[b]thiophene derivatives.

Comparative Spectral Data

The following tables summarize the key spectral data for our model compounds, 2-Methylbenzo[b]thiophene and 3-Bromobenzo[b]thiophene. This data provides a baseline for understanding how different substituents on the benzo[b]thiophene core influence the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Proton Position2-Methylbenzo[b]thiophene Chemical Shift (δ, ppm)3-Bromobenzo[b]thiophene Chemical Shift (δ, ppm)
H27.15 (s)7.65 (s)
H3--
H47.75 (d)7.90 (d)
H57.25 (t)7.40 (t)
H67.30 (t)7.45 (t)
H77.80 (d)7.85 (d)
CH₃2.55 (s)-

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Position2-Methylbenzo[b]thiophene Chemical Shift (δ, ppm)3-Bromobenzo[b]thiophene Chemical Shift (δ, ppm)
C2139.9129.9
C3123.9114.5
C3a139.8137.9
C4124.0125.0
C5124.2125.2
C6122.5122.9
C7123.5122.4
C7a140.4140.1
CH₃14.7-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Methylbenzo[b]thiophene3-Bromobenzo[b]thiophene
C-H aromatic stretching3100 - 30003100 - 3000
C=C aromatic stretching1600 - 14501600 - 1450
C-S stretching~700~700
C-Br stretching-650 - 550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data

Parameter2-Methylbenzo[b]thiophene3-Bromobenzo[b]thiophene
Molecular FormulaC₉H₈SC₈H₅BrS
Molecular Weight148.23 g/mol 213.10 g/mol
Major Fragments (m/z)147, 115212, 214, 133

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the benzo[b]thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and characterization of substituted benzo[b]thiophenes.

G cluster_synthesis Synthetic Pathway cluster_characterization Spectroscopic Characterization start Starting Materials reaction Cyclization Reaction start->reaction crude Crude Product reaction->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification final Pure Substituted Benzo[b]thiophene purification->final nmr NMR Spectroscopy (¹H, ¹³C) final->nmr ir IR Spectroscopy final->ir ms Mass Spectrometry final->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a substituted benzo[b]thiophene.

G cluster_workflow Spectroscopic Identification Workflow start Unknown Benzo[b]thiophene Derivative ms Mass Spectrometry: Determine Molecular Weight and Formula start->ms ir IR Spectroscopy: Identify Functional Groups (e.g., C=O, SO₂, Cl) start->ir nmr NMR Spectroscopy: Elucidate Carbon-Hydrogen Framework and Connectivity ms->nmr ir->nmr structure Propose Structure nmr->structure confirm Confirm Structure structure->confirm

Caption: Logical workflow for the structural elucidation of an unknown benzo[b]thiophene derivative using spectroscopic methods.

Comparative Analysis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride and Structural Analogs via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characteristics of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its structural analogs. While experimental NMR data for this compound is not publicly available, this document presents a detailed comparison with structurally related compounds to predict and understand its spectral properties. The information is supported by experimental data for analogous compounds and detailed experimental protocols for NMR analysis.

Predicted and Comparative NMR Data

Due to the absence of publicly available experimental NMR spectra for this compound, this section provides a comparative summary of NMR data from structurally similar compounds. This data allows for an informed prediction of the chemical shifts for the target molecule.

Table 1: Comparative ¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)Solvent
This compound (Predicted) ~7.5 - 8.0~2.5 - 2.8-CDCl₃
4-Chlorobenzenesulfonyl chloride[1]7.95 (d, J=8.8 Hz, 2H), 7.63 (d, J=8.8 Hz, 2H)--CDCl₃
3-Methylbenzo[b]thiophene[2]7.85-7.75 (m, 2H), 7.40-7.25 (m, 2H), 7.15 (s, 1H)2.50 (s, 3H)-CDCl₃
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate[3]8.30 (d, J=2.1 Hz, 1H), 7.88 (d, J=8.6 Hz, 1H), 7.53 (dd, J=8.6, 2.1 Hz, 1H)-3.79 (s, 3H, OCH₃), 7.17 (bs, 2H, NH₂)d₆-DMSO

Table 2: Comparative ¹³C NMR Spectral Data

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Other Carbons (ppm)Solvent
This compound (Predicted) ~120 - 145~14 - 16-CDCl₃
3-Phenylbenzo[b]thiophene[4]140.7, 138.1, 137.9, 136.0, 128.7, 128.5, 127.5, 124.4, 124.3, 123.4, 122.9--CDCl₃
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate[3]148.7, 137.3, 132.7, 129.1, 128.4, 125.0, 122.7, 96.2-164.6 (C=O), 51.4 (OCH₃)d₆-DMSO

Experimental Protocols

A general methodology for the acquisition of NMR spectra for sulfonyl chlorides is outlined below. Given the reactive nature of sulfonyl chlorides, careful sample preparation is crucial to prevent degradation.[5][6]

General Protocol for NMR Sample Preparation and Analysis
  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials :

    • Sulfonyl chloride sample.

    • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry to prevent hydrolysis of the sulfonyl chloride.

    • Internal standard of known purity (e.g., tetramethylsilane (TMS) or residual solvent signal).

  • Sample Preparation :

    • Under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 5-10 mg of the sulfonyl chloride sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of the chosen anhydrous deuterated solvent in a clean, dry NMR tube.

    • Cap the NMR tube securely to prevent atmospheric moisture contamination.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

    • Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing :

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for NMR spectroscopy and the logical relationship of the analyzed compound to its analogs.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sulfonyl Chloride Sample NMR_Tube Prepare Sample in NMR Tube Sample->NMR_Tube Solvent Anhydrous Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phasing, Baseline Correction Acquire_1H->Processing Acquire_1H->Processing Acquire_13C->Processing Acquire_13C->Processing Referencing Reference to Standard Processing->Referencing Analysis Structure Elucidation & Comparison Referencing->Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Compound_Comparison cluster_analogs Structural Analogs for NMR Comparison Target This compound Analog1 4-Chlorobenzenesulfonyl chloride Target->Analog1 Similar Sulfonyl Chloride Moiety Analog2 3-Methylbenzo[b]thiophene Target->Analog2 Shared Benzo[b]thiophene Core Analog3 Substituted Benzo[b]thiophenes Target->Analog3 Variations on the Core Structure

Caption: Relationship of the target compound to its structural analogs for comparative NMR analysis.

References

Characterization of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide and its derivatives represent a class of compounds with significant therapeutic potential. This guide provides a comparative overview of mass spectrometry techniques for their structural elucidation, alongside alternative analytical methods, supported by experimental data and protocols.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of organic molecules, providing information about molecular weight and structure through fragmentation analysis. Two common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), offer complementary information for the analysis of sulfonamides.

Electrospray Ionization (ESI): The Soft Approach

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte. Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), characteristic fragmentation patterns can be observed. For aromatic sulfonamides, a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO2).[1]

Electron Ionization (EI): The Hard Approach

In contrast, Electron Ionization (EI) is a hard ionization technique that imparts high energy to the analyte molecule, leading to extensive fragmentation.[2] This results in a complex fragmentation pattern that can serve as a "fingerprint" for the compound, aiding in its identification and structural confirmation. For benzothiophene derivatives, fragmentation often involves the loss of small molecules like acetylene (C2H2) and carbon monosulfide (CS).

Predicted Fragmentation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Based on the known fragmentation behavior of related compounds, a hypothetical fragmentation pattern for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (Molecular Weight: 261.75 g/mol ) is proposed.

Table 1: Predicted Key Fragments in the Mass Spectrum of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Ionization TypePredicted Fragment (m/z)Proposed Structure/Loss
ESI-MS/MS262.0[M+H]+
ESI-MS/MS198.0[M+H - SO2]+
ESI-MS/MS182.0[M+H - SO2NH2]+
EI-MS261M+•
EI-MS197[M - SO2]+•
EI-MS182[M - SO2NH]+•
EI-MS147[C8H4ClS]+
EI-MS111[C6H4Cl]+
Visualizing Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide under ESI and EI conditions.

ESI_Fragmentation M_H [M+H]+ m/z = 262.0 Fragment1 [M+H - SO2]+ m/z = 198.0 M_H->Fragment1 - SO2 Fragment2 [M+H - SO2NH2]+ m/z = 182.0 M_H->Fragment2 - SO2NH2

Caption: Predicted ESI-MS/MS fragmentation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

EI_Fragmentation M M+• m/z = 261 Fragment1 [M - SO2]+• m/z = 197 M->Fragment1 - SO2 Fragment2 [M - SO2NH]+• m/z = 182 M->Fragment2 - SO2NH Fragment3 [C8H4ClS]+ m/z = 147 Fragment2->Fragment3 - CH3

Caption: Predicted EI-MS fragmentation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

Alternative Analytical Techniques

While mass spectrometry is a cornerstone of molecular characterization, other techniques provide complementary and often necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used for the identification, quantification, and purification of individual components of a mixture. For sulfonamides, reversed-phase HPLC with UV or fluorescence detection is commonly employed.[3][4][5][6][7]

  • Principle: The sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Application: HPLC can be used to determine the purity of a sample of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide and to quantify its concentration in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.[8][9][10][11][12]

  • Principle: NMR exploits the magnetic properties of certain atomic nuclei. By absorbing radiofrequency radiation in a magnetic field, the nuclei generate a spectrum that reveals their chemical environment.

  • Application: ¹H and ¹³C NMR would be essential to confirm the precise structure of a synthesized batch of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, ensuring the correct connectivity of atoms.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
ESI-MS Molecular Weight, Fragmentation PatternHigh sensitivity, suitable for polar and non-volatile compounds, soft ionization preserves molecular ion.Limited structural information from a single MS scan, may require MS/MS for fragmentation.
EI-MS Detailed Fragmentation PatternReproducible fragmentation patterns for library matching, provides a molecular "fingerprint".Can lead to the absence of a molecular ion for some compounds, requires volatile and thermally stable analytes.
HPLC Purity, QuantificationHigh resolution for complex mixtures, well-established and robust methods available.Does not provide direct structural information on its own, requires reference standards for identification.
NMR Definitive Molecular StructureProvides unambiguous structural information, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide using ESI and EI ionization.

Instrumentation: A high-resolution mass spectrometer equipped with both ESI and EI sources.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of the solvent and water, possibly with a small amount of formic acid to promote protonation.

  • For EI, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

ESI-MS Parameters (Typical):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy (for MS/MS): Ramped from 10-40 eV

EI-MS Parameters (Typical):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Scan Range: m/z 50-500

Experimental Workflow Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilution Dilute for Analysis (1-10 µg/mL) Stock->Dilution Introduction Sample Introduction (Infusion for ESI, GC/Direct Probe for EI) Dilution->Introduction Ionization Ionization (ESI or EI) Introduction->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

The characterization of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is effectively achieved through a multi-faceted analytical approach. Mass spectrometry, with both soft (ESI) and hard (EI) ionization techniques, provides critical information regarding the molecular weight and structural integrity of the molecule through predictable fragmentation patterns. When combined with orthogonal techniques such as HPLC for purity assessment and NMR for definitive structural confirmation, researchers can have high confidence in the identity and quality of their compounds, a crucial step in the drug development pipeline.

References

A Researcher's Guide to the Reactivity of Substituted Benzothiophene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of synthetic intermediates is crucial for efficient reaction design and the synthesis of novel compounds. Benzothiophene sulfonyl chlorides are important building blocks in medicinal chemistry, and the substituents on the benzothiophene ring system play a significant role in modulating the reactivity of the sulfonyl chloride moiety. This guide provides a comparative overview of the expected reactivity of various substituted benzothiophene sulfonyl chlorides based on established principles of physical organic chemistry and data from analogous systems.

The Influence of Substituents on Reactivity

The reactivity of the sulfonyl chloride group is dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the benzothiophene ring system will increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) will decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.

This relationship is often quantified by the Hammett equation, which correlates reaction rates with the electronic properties of substituents. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value is observed, indicating that electron-withdrawing groups accelerate the reaction.[1]

Comparative Reactivity Data (Predicted)

The following table summarizes the predicted relative reactivity of substituted benzothiophene sulfonyl chlorides based on the electronic effects of common substituents. The reactivity is compared to the unsubstituted benzothiophene sulfonyl chloride.

Substituent (X)Position on Benzothiophene RingElectronic EffectPredicted Effect on Reactivity
-NO₂4, 5, 6, or 7Strong Electron-WithdrawingSignificantly Increased
-CN4, 5, 6, or 7Strong Electron-WithdrawingSignificantly Increased
-Cl, -Br4, 5, 6, or 7Electron-Withdrawing (Inductive)Increased
-H-ReferenceBaseline
-CH₃4, 5, 6, or 7Weak Electron-DonatingDecreased
-OCH₃4, 5, 6, or 7Electron-Donating (Resonance)Significantly Decreased

Experimental Protocol for Reactivity Assessment

To quantitatively determine the relative reactivity of different substituted benzothiophene sulfonyl chlorides, a hydrolysis rate study can be performed. The following is a general protocol adapted from studies on benzenesulfonyl chlorides.[1]

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of a series of substituted benzothiophene sulfonyl chlorides.

Materials:

  • Substituted benzothiophene sulfonyl chlorides

  • Aqueous buffer solution of a specific pH (e.g., pH 7.4 phosphate buffer)

  • Organic solvent (e.g., acetonitrile or dioxane) to dissolve the sulfonyl chlorides

  • UV-Vis spectrophotometer or a pH-stat autotitrator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each substituted benzothiophene sulfonyl chloride in a dry organic solvent (e.g., 10 mM in acetonitrile).

  • Reaction Initiation: In a thermostated cuvette or reaction vessel, add the aqueous buffer solution. Allow the temperature to equilibrate (e.g., 25 °C). To initiate the reaction, inject a small aliquot of the sulfonyl chloride stock solution into the buffer with rapid mixing. The final concentration of the sulfonyl chloride should be in the micromolar to low millimolar range.

  • Monitoring the Reaction:

    • Spectrophotometric Method: If the hydrolysis product (sulfonic acid) has a different UV-Vis spectrum from the starting sulfonyl chloride, the reaction can be monitored by recording the change in absorbance at a specific wavelength over time.

    • Titrimetric Method: The hydrolysis reaction produces hydrochloric acid. A pH-stat autotitrator can be used to maintain a constant pH by adding a standard solution of NaOH. The rate of addition of NaOH is proportional to the rate of hydrolysis.

  • Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance or titrant volume versus time data to a first-order exponential decay equation.

  • Comparison: The kobs values for the different substituted benzothiophene sulfonyl chlorides provide a quantitative comparison of their reactivity under the specified conditions.

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates the relationship between the electronic nature of a substituent on the benzothiophene ring and the reactivity of the sulfonyl chloride group towards nucleophilic attack.

G Logical Workflow of Substituent Effects on Reactivity substituent Substituent on Benzothiophene Ring ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO2, -CN edg Electron-Donating Group (EDG) substituent->edg e.g., -OCH3, -CH3 increase Increases ewg->increase decrease Decreases edg->decrease sulfur_electrophilicity Electrophilicity of Sulfonyl Sulfur Atom reactivity Reactivity towards Nucleophilic Attack sulfur_electrophilicity->reactivity Directly Proportional increase->sulfur_electrophilicity decrease->sulfur_electrophilicity

Substituent electronic effects on sulfonyl chloride reactivity.

References

X-ray crystal structure of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Aromatic Sulfonyl Chloride Crystal Structures

While the specific X-ray crystal structure of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is not publicly available, this guide provides a comparative analysis of two structurally related aromatic sulfonyl chlorides: 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and 4-chlorobenzenesulfonyl chloride. This comparison offers valuable insights into the solid-state conformations and intermolecular interactions that govern the crystal packing of this important class of organic compounds.

This guide is intended for researchers, scientists, and professionals in drug development, presenting key crystallographic data, detailed experimental protocols for structure determination, and a visual representation of the synthetic workflow for a representative sulfonyl chloride.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two selected aromatic sulfonyl chloride derivatives, allowing for a direct comparison of their solid-state structures.

Parameter4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole4-chlorobenzenesulfonyl chloride
Chemical Formula C₆H₂Cl₂N₂O₃SC₆H₄Cl₂O₂S
Molecular Weight 257.06 g/mol 211.07 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group Pca2₁Pnma
Unit Cell Dimensions a = 14.178(3) Å, b = 6.8150(14) Å, c = 9.456(2) Åa = 15.65(2) Å, b = 9.99(1) Å, c = 5.68(1) Å
Volume 913.9(3) ų887.7 ų
Density (calculated) 1.869 g/cm³1.579 g/cm³
Selected Bond Lengths and Angles

A comparison of selected bond lengths and angles provides insight into the electronic and steric effects of the different aromatic systems on the sulfonyl chloride moiety.

Bond/Angle4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole4-chlorobenzenesulfonyl chloride
S-Cl Bond Length 2.053(2) Å2.043(5) Å
S=O Bond Lengths 1.423(3) Å, 1.426(3) Å1.41(1) Å, 1.42(1) Å
C-S Bond Length 1.777(4) Å1.75(1) Å
O-S-O Angle 122.11(19) °122.9(7) °
O-S-Cl Angle 106.18(13) °, 106.84(14) °106.5(5) °, 106.5(5) °
C-S-Cl Angle 102.04(15) °102.1(5) °

Experimental Protocols

The following sections detail the methodologies used for the synthesis and X-ray crystallographic analysis of the compared compounds.

Synthesis and Crystallization

Synthesis of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: This compound was synthesized from its corresponding sulfonyl fluoride. The detailed synthetic procedure can be found in the supporting information of the referenced publication. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in an appropriate organic solvent.

Synthesis of 4-chlorobenzenesulfonyl chloride: 4-chlorobenzenesulfonyl chloride is a commercially available reagent. For crystallographic studies, it can be purified by recrystallization. A typical procedure involves dissolving the compound in a minimal amount of a suitable hot solvent (e.g., a hexane/ethyl acetate mixture) and allowing it to cool slowly to room temperature, followed by further cooling at low temperatures to promote the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

General Procedure for Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data is then processed, and the crystal structure is solved using direct methods or Patterson synthesis. The structural model is subsequently refined by full-matrix least-squares on F² to yield the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

For 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole , data was collected on a Bruker APEX-II CCD diffractometer with Mo Kα radiation. The structure was solved with SHELXT and refined with SHELXL.

For 4-chlorobenzenesulfonyl chloride , the crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1005327. The experimental details for this specific structure determination would be available through the CCDC.

Visualizing Synthesis and Analysis

The following diagrams illustrate a general workflow for the synthesis and structural analysis of aromatic sulfonyl chlorides.

cluster_synthesis Synthesis cluster_analysis X-ray Crystallographic Analysis start Starting Aromatic Compound reaction Chlorosulfonation start->reaction reagent Chlorosulfonic Acid reagent->reaction product Crude Sulfonyl Chloride reaction->product purification Purification (Recrystallization) product->purification final_product Pure Crystalline Sulfonyl Chloride purification->final_product data_collection Data Collection (Diffractometer) final_product->data_collection Single Crystal Selection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Synthetic and analytical workflow for aromatic sulfonyl chlorides.

The following diagram illustrates the logical relationship in comparing the key features of the two example molecules.

cluster_mol1 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole cluster_mol2 4-chlorobenzenesulfonyl chloride cluster_common Common Features A Benzoxadiazole Core G Aromatic Sulfonyl Chloride A->G is a type of B Two Chlorine Substituents E Two Chlorine Substituents B->E similar C Orthorhombic, Pca2₁ H Orthorhombic Crystal System C->H is a D Benzene Core D->G is a type of F Orthorhombic, Pnma F->H is a

Caption: Feature comparison of the two aromatic sulfonyl chlorides.

Purity analysis of commercial 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Commercial 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride and its Alternatives

For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly impact the outcome of a synthesis, the biological activity of a compound, and the reproducibility of results. This guide provides a comprehensive purity analysis of commercial this compound and compares it with two common alternatives: p-Toluenesulfonyl chloride and 2-Naphthalenesulfonyl chloride. The comparison is supported by experimental data and detailed analytical protocols.

Comparative Purity Analysis

The purity of this compound and its alternatives was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the typical purity profiles of commercial batches from three different suppliers.

CompoundSupplierStated PurityHPLC Purity (%)GC-MS Purity (%)Common Impurities
This compound Supplier A≥98%98.598.2Unreacted starting materials, over-chlorinated side products
Supplier B≥98%98.197.9Residual solvents, hydrolyzed sulfonic acid
Supplier C≥99% (purified)99.299.0Trace residual solvents
p-Toluenesulfonyl chloride (Tosyl Chloride) Supplier D>99.0%(GC)[1]99.599.3p-Toluenesulfonic acid, isomeric impurities
Supplier E≥98.0%98.898.5Toluene, residual acid
2-Naphthalenesulfonyl chloride Supplier F99%99.198.9Naphthalene, 1-Naphthalenesulfonyl chloride
Supplier G≥98%98.498.1Residual solvents, hydrolyzed sulfonic acid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity analysis are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination of sulfonyl chlorides due to its high resolution and sensitivity.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the thermal lability of sulfonyl chlorides, derivatization to the more stable sulfonamides is often recommended.[2]

  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50°C for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Sample Preparation: Samples were derivatized to their corresponding diethylsulfonamides by reaction with diethylamine to improve thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent method for structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3), as sulfonyl chlorides are sensitive to moisture.

  • Analysis: ¹H NMR and ¹³C NMR spectra were acquired for structural confirmation. Purity was determined by comparing the integral of the analyte's signals to that of a known internal standard.

  • Sample Preparation: A known amount of the sample and an internal standard (e.g., maleic anhydride) were accurately weighed and dissolved in the deuterated solvent.

Visualizing the Analysis

To better understand the workflow and decision-making process in purity analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Determination start Commercial Sample of Sulfonyl Chloride prep_hplc Dissolve in Acetonitrile (1 mg/mL) start->prep_hplc prep_gcms Derivatize with Diethylamine start->prep_gcms prep_nmr Dissolve in CDCl3 with Internal Standard start->prep_nmr hplc HPLC Analysis prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms nmr NMR Spectroscopy prep_nmr->nmr data_hplc Peak Integration & Purity Calculation hplc->data_hplc data_gcms Impurity Identification & Quantification gcms->data_gcms data_nmr Structural Confirmation & qNMR Purity Assessment nmr->data_nmr end Comparative Purity Report data_hplc->end data_gcms->end data_nmr->end

Caption: Experimental workflow for the purity analysis of sulfonyl chlorides.

analytical_selection question1 Need for Structural Confirmation? question2 Are Impurities Volatile? question1->question2 No method_nmr NMR Spectroscopy question1->method_nmr Yes question3 High Resolution Separation Needed? question2->question3 No method_gcms GC-MS question2->method_gcms Yes method_hplc HPLC question3->method_hplc Yes

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that causes severe skin burns, eye damage, and may cause respiratory irritation.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent any direct contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times when handling the chemical.[3][4] A face shield must be worn over the goggles, especially when there is a risk of splashing, such as during transfers or reaction quenching.[3][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[3][6]
Respiratory Protection Fume HoodAll handling of this chemical, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[4][5]
Foot Protection Closed-Toed ShoesWear sturdy, closed-toed shoes to protect against spills.

DOT Diagram: PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_removal Removal (Post-Handling) Inspect Inspect PPE for damage Don_Coat Don Lab Coat Inspect->Don_Coat Don_Goggles Don Chemical Splash Goggles Don_Shield Don Face Shield Don_Goggles->Don_Shield Don_Gloves Don Chemical-Resistant Gloves Remove_Shield Remove Face Shield Don_Coat->Don_Goggles Don_Shield->Don_Gloves Remove_Coat Remove Lab Coat Remove_Shield->Remove_Coat Remove_Gloves Remove Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands Remove_Goggles Remove Goggles Remove_Coat->Remove_Goggles Remove_Goggles->Remove_Gloves End Safe to Leave Lab Wash_Hands->End Start Before Handling Chemical Start->Inspect

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory for all personnel handling this compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow spill procedures immediately.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] The container should be kept tightly closed.[2] It is recommended to store it at 2-8 °C.[2]

2.2. Handling and Use

  • Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[5] Have all necessary equipment and reagents within the fume hood before starting work.

  • Weighing: Weigh the solid chemical directly into a tared, sealed container within the fume hood to prevent the spread of dust.

  • Transfers: When transferring the chemical, do so carefully to minimize the creation of dust or splashes. Use appropriate tools (e.g., spatulas).

  • Reactions: Be aware that reactions involving sulfonyl chlorides can be exothermic.[5] Consider cooling the reaction vessel if necessary.

DOT Diagram: Handling Workflow

Handling_Workflow Start Start Handling Prep_Hood Prepare Fume Hood Start->Prep_Hood Don_PPE Don Appropriate PPE Prep_Hood->Don_PPE Weigh Weigh Chemical in Hood Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Quench Quench Reaction Carefully React->Quench Workup Perform Workup Quench->Workup End Complete Handling Workup->End

Caption: Step-by-step workflow for handling the chemical.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Table 2: Emergency Response

Emergency TypeImmediate Actions
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][8] Rinse mouth with water.[1][8] Seek immediate medical attention.
Spill Evacuate the immediate area and alert others.[9][10] If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and if you are trained and have the proper PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[11]

DOT Diagram: Spill Response Logic

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Small_Spill Small & Manageable Assess->Small_Spill Yes Large_Spill Large or Unmanageable Assess->Large_Spill No Don_PPE Don Full PPE Small_Spill->Don_PPE Evacuate Evacuate Area & Alert Others Large_Spill->Evacuate Call_Emergency Call Emergency Response Evacuate->Call_Emergency End Spill Managed Call_Emergency->End Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or waste chemical should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent materials from spills, and disposable labware, must be collected in a sealed, labeled hazardous waste container.[11]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

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5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.